Propionaldehyde 2,4-Dinitrophenylhydrazone
Description
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Properties
IUPAC Name |
2,4-dinitro-N-[(E)-propylideneamino]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQHZOZOFGDSIN-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725-00-8 | |
| Record name | NSC2504 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propionaldehyde 2,4-Dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Propionaldehyde 2,4-Dinitrophenylhydrazone: Synthesis, Properties, and Analytical Applications
This guide provides a comprehensive technical overview of propionaldehyde 2,4-dinitrophenylhydrazone, a critical derivative for the identification and characterization of propionaldehyde. We will delve into its core physical and chemical properties, spectroscopic signature, and the underlying mechanism of its formation. Furthermore, this document provides a field-proven, step-by-step protocol for its synthesis and purification, grounded in established chemical principles. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a detailed understanding of this compound for qualitative and quantitative analyses.
Introduction and Significance
This compound, systematically named 2,4-dinitro-N'-[(E)-propylideneamino]aniline, is the product of a condensation reaction between propionaldehyde and 2,4-dinitrophenylhydrazine (DNPH).[1] The formation of this derivative is a cornerstone of classical analytical chemistry, serving as a definitive test for the carbonyl functional group present in aldehydes and ketones.[2][3][4]
The reaction with DNPH, often referred to as Brady's reagent, transforms the volatile, and often liquid, propionaldehyde into a stable, solid, and distinctly colored crystalline compound.[2][5] This transformation is analytically significant for two primary reasons:
-
Qualitative Identification: The formation of a yellow, orange, or red precipitate upon addition of Brady's reagent is a positive indication of a carbonyl compound.[5]
-
Characterization: The resulting hydrazone derivative has a sharp and characteristic melting point, which can be used to identify the original aldehyde or ketone.[2][4]
This guide will explore the properties and synthesis of this specific derivative, providing the necessary technical details for its effective use in a laboratory setting.
Physicochemical Properties
The distinct physical properties of this compound are fundamental to its isolation and identification. These properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₄O₄ | [1][6][7] |
| Molecular Weight | 238.20 g/mol | [1][6][7][8] |
| Appearance | Orange to dark orange or brown crystalline powder | [8][9] |
| Melting Point | 148-160 °C (Range from various sources) | [6][8][9][10][11] |
| Boiling Point | 391.7 ± 42.0 °C (Predicted) | [6][8] |
| Solubility | Slightly soluble in DMSO and Methanol; Soluble in organic solvents like ethanol and acetone. | [8][12] |
| Storage Temperature | Room temperature, recommended cool and dark (<15°C) | [8][9][13] |
| Stability | Stable under recommended storage conditions. Moisture sensitive. | [9][13] |
Chemical Reactivity and Mechanism of Formation
The formation of this compound is a classic example of a nucleophilic addition-elimination reaction.[2][14] The reaction is typically catalyzed by an acid, such as sulfuric or hydrochloric acid, which protonates the carbonyl oxygen of propionaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
The mechanism proceeds as follows:
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of the 2,4-dinitrophenylhydrazine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionaldehyde. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.
-
Elimination (Dehydration): The intermediate then eliminates a molecule of water, facilitated by the acidic conditions, to form the stable C=N double bond of the hydrazone.[5][14]
The resulting hydrazone is highly conjugated, which accounts for its characteristic color. This reaction is highly reliable and specific to aldehydes and ketones; other carbonyl-containing functional groups like esters, amides, and carboxylic acids do not typically react due to resonance stabilization.[2]
Caption: Nucleophilic addition-elimination mechanism for hydrazone formation.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous confirmation of the structure of this compound.
-
UV-Visible Spectroscopy: The extensive conjugation in the molecule gives rise to strong absorptions in the UV-Visible region. Typically, dinitrophenylhydrazones exhibit intense peaks assigned to π-π* and n-π* transitions of the aromatic system and the hydrazone group.[15] These derivatives are readily detectable using UV/Vis detectors in chromatographic systems.[16]
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the functional groups present. Key characteristic peaks include:
-
N-H stretching: A sharp peak around 3280-3300 cm⁻¹.[17]
-
Aromatic C-H stretching: Peaks around 3090-3110 cm⁻¹.[17]
-
C=N stretching (imine): An absorption around 1615-1625 cm⁻¹.[17]
-
Aromatic C=C stretching: Peaks in the 1580-1600 cm⁻¹ region.
-
Ar-NO₂ stretching (asymmetric and symmetric): Strong, characteristic peaks around 1515 cm⁻¹ and 1330 cm⁻¹, respectively.[17]
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule. For this compound, the expected signals are:
-
A triplet corresponding to the methyl (CH₃) protons.[11]
-
A multiplet for the methylene (CH₂) protons adjacent to the methyl group.[11]
-
A triplet for the methine (CH) proton of the C=N bond.
-
Distinct signals in the aromatic region for the protons on the dinitrophenyl ring.
-
A signal for the N-H proton.[11]
-
-
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 238, corresponding to the molecular formula C₉H₁₀N₄O₄.[1][7]
Experimental Protocol: Synthesis and Purification
This section provides a robust, step-by-step methodology for the synthesis and purification of this compound. The protocol is designed to be self-validating by yielding a crystalline product with a sharp melting point.
Part A: Preparation of Brady's Reagent
Causality: The DNPH reagent must be prepared in an acidic solution to ensure the carbonyl group of the aldehyde is activated for nucleophilic attack. Methanol or ethanol is used as a co-solvent to dissolve the organic reactants.
-
Dissolution: Carefully dissolve 1.0 g of 2,4-dinitrophenylhydrazine in 5 mL of concentrated sulfuric acid. Caution: This is an exothermic process and should be performed in an ice bath.
-
Dilution: Slowly and with continuous stirring, add this solution to a mixture of 10 mL of water and 30 mL of 95% ethanol.
-
Filtration: If any solid remains, filter the solution to obtain a clear orange reagent.
Part B: Synthesis of the Hydrazone
Causality: The aldehyde is added to the prepared reagent to initiate the condensation reaction. The immediate formation of a precipitate is indicative of a successful reaction.
-
Reactant Solution: Dissolve approximately 0.5 mL of propionaldehyde in 10 mL of 95% ethanol.
-
Reaction: Add the ethanolic aldehyde solution dropwise to 20 mL of the prepared Brady's reagent.
-
Precipitation: Agitate the mixture. A yellow to orange precipitate of this compound should form almost immediately.
-
Digestion: Allow the mixture to stand for 15-30 minutes to ensure complete precipitation. If no precipitate forms, gentle warming may be required.
Part C: Isolation and Purification by Recrystallization
Causality: Recrystallization is a critical purification step. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, while impurities are either insoluble or remain in the solution upon cooling. As the solution cools, the pure hydrazone crystallizes out, leaving soluble impurities behind. This process is key to obtaining a product with a sharp, reliable melting point for identification purposes.[14]
-
Filtration: Collect the crude precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold 95% ethanol to remove residual acid and unreacted starting materials.[14]
-
Solvent Selection: A mixture of ethanol and water is a common and effective solvent system for recrystallizing small dinitrophenylhydrazones.[14][18]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum volume of hot 95% ethanol to dissolve the solid completely. If necessary, add hot water dropwise until the solution becomes slightly turbid, then add a drop or two of ethanol to clarify.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry completely.
-
Characterization: Determine the melting point of the dried crystals and compare it to the literature value.
Caption: Workflow for the synthesis and purification of the hydrazone.
Applications in Research and Industry
The primary application of this compound lies in analytical chemistry.
-
Environmental Monitoring: DNPH-based derivatization is a standard method (e.g., EPA Method TO-11A) for detecting and quantifying low levels of aldehydes and ketones in ambient air. The resulting hydrazones are stable and can be analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Food and Beverage Industry: It is used to detect and quantify aldehydes, such as propionaldehyde, which can be indicators of lipid oxidation and off-flavors in food products.
-
Drug Development and Manufacturing: In pharmaceutical quality control, this derivatization can be used to test for residual aldehydes in raw materials, intermediates, and final drug products, as aldehydes can be process impurities or degradation products.
Conclusion
This compound is more than a simple derivative; it is a powerful analytical tool. Its formation via a reliable and specific reaction, coupled with its distinct physical and spectroscopic properties, makes it invaluable for the detection, identification, and quantification of propionaldehyde. The methodologies and technical data presented in this guide provide researchers and scientists with the necessary foundation to confidently synthesize, characterize, and apply this compound in their work, ensuring accuracy and integrity in their analytical results.
References
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Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
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Chemsrc. (2023). Propanal, (2,4-dinitrophenyl)hydrazone. Retrieved from [Link]
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NIST. (n.d.). Propanal, (2,4-dinitrophenyl)hydrazone. NIST WebBook. Retrieved from [Link]
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Clark, J. (2015). addition-elimination reactions of aldehydes and ketones. Chemguide. Retrieved from [Link]
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Allen, A. (n.d.). 2,4 DNP Test (2,4-Dinitrophenylhydrazine). Retrieved from [Link]
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ResearchGate. (n.d.). UV-Visible spectrum of A: 2, 4 - dinitrophenylhydrazone of pure benzaldehyde. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Addition-Elimination Reactions. Retrieved from [Link]
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Reddit. (2021). Recrystallizing 2,4 Dinitrophenylhydrazine from 1-butanol. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information Manuscript C004501B. Retrieved from [Link]
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BYJU'S. (n.d.). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. Retrieved from [Link]
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J-STAGE. (n.d.). A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction. Retrieved from [Link]
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Journal of Chemical Education. (2024). A Novel Dinitrophenylhydrazine-Free Synthetic Approach for Identifying Aldehydes and Ketones in the Undergraduate Laboratory. ACS Publications. Retrieved from [Link]
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Thaxton, C. B. (1964). STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES. Texas Technological College. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). propanal low high resolution 1H proton nmr spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). The evolution of propionaldehyde obtained from GC, 1D NMR and 2D CS-NMR analysis. Retrieved from [Link]
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chemeurope.com. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
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Propionaldehyde 2,4-Dinitrophenylhydrazone: A Comprehensive Technical Guide
An in-depth exploration of the synthesis, characterization, and applications of a key derivative for carbonyl analysis.
This guide provides an in-depth technical overview of propionaldehyde 2,4-dinitrophenylhydrazone, a crystalline derivative crucial for the identification and characterization of propionaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemistry, detailed experimental protocols, and analytical significance of this compound.
Core Compound Identifiers
| Identifier | Value |
| CAS Number | 725-00-8[1][2] |
| IUPAC Name | 2,4-dinitro-N-[(E)-propylideneamino]aniline[3] |
| Synonyms | Propanal, (2,4-dinitrophenyl)hydrazone; Propionaldehyde-DNPH |
| Molecular Formula | C₉H₁₀N₄O₄[3] |
| Molecular Weight | 238.20 g/mol [1][3] |
Scientific Foundation and Rationale
This compound is synthesized through a condensation reaction between propionaldehyde and 2,4-dinitrophenylhydrazine (DNPH), commonly known as Brady's reagent. This reaction serves as a classical qualitative test for aldehydes and ketones. The reaction is a nucleophilic addition-elimination. The lone pair of electrons on the terminal nitrogen of DNPH acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionaldehyde. This is followed by the elimination of a water molecule to form a stable, brightly colored precipitate of the corresponding hydrazone.
The formation of a yellow, orange, or red precipitate upon mixing an unknown compound with Brady's reagent indicates the presence of a carbonyl group. The distinct melting point of the purified hydrazone derivative can then be used to identify the specific aldehyde or ketone. For this compound, the formation of an orange solid is a positive indicator.
The Underlying Mechanism: An Addition-Elimination Pathway
The reaction proceeds via a well-established addition-elimination mechanism. The acidic conditions of Brady's reagent catalyze the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the 2,4-dinitrophenylhydrazine.
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocols
A self-validating experimental protocol is crucial for reproducible results. The following sections provide detailed methodologies for the preparation of Brady's reagent and the subsequent synthesis and purification of this compound.
Preparation of Brady's Reagent (2,4-Dinitrophenylhydrazine Solution)
Rationale: The preparation of a stable and reactive Brady's reagent is the cornerstone of this analytical test. The use of methanol as a solvent ensures the solubility of the 2,4-dinitrophenylhydrazine, while the sulfuric acid acts as a catalyst.
Materials:
-
2,4-Dinitrophenylhydrazine
-
Methanol
-
Concentrated Sulfuric Acid
Procedure:
-
In a fume hood, dissolve 2.0 g of 2,4-dinitrophenylhydrazine in 100 mL of methanol.
-
Slowly and cautiously, add 4.0 mL of concentrated sulfuric acid to the solution.
-
Stir the mixture until the 2,4-dinitrophenylhydrazine is completely dissolved.
-
Filter the solution if necessary to remove any undissolved particles.
-
Store the reagent in a tightly sealed glass bottle, away from light.
Synthesis and Purification of this compound
Rationale: This procedure details the synthesis of the hydrazone derivative. The subsequent recrystallization step is critical for obtaining a pure product with a sharp melting point, which is essential for accurate identification.
Materials:
-
Propionaldehyde
-
Brady's Reagent (prepared as in 2.1)
-
Methanol (for recrystallization)
Procedure:
-
In a small flask, dissolve 0.5 mL of propionaldehyde in 5 mL of methanol.
-
Add 10 mL of Brady's reagent to the propionaldehyde solution.
-
An orange precipitate of this compound will form immediately.
-
Allow the mixture to stand at room temperature for 15-20 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crystals with two small portions of cold methanol to remove any unreacted starting materials.
-
Recrystallization: Dissolve the crude product in a minimum amount of hot methanol. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and allow them to air dry.
Caption: Experimental workflow for the synthesis and purification of this compound.
Characterization and Data
Thorough characterization of the synthesized this compound is essential for confirming its identity and purity.
Physical Properties
| Property | Value | Source |
| Appearance | Orange solid/crystals | [4] |
| Melting Point | 152-154 °C | [4] |
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation.
¹H NMR (300 MHz, DMSO-d₆):
-
δ 1.08 (t, J = 5 Hz, 3H)
-
δ 2.34-2.38 (m, 2H)
-
δ 7.80 (d, J = 9.6 Hz, 1H)
-
δ 8.02 (t, J = 5 Hz, 1H)
-
δ 8.28 (dd, J = 9.6 Hz and J = 2.5 Hz, 1H)
-
δ 8.78 (d, J = 2.5 Hz, 1H)
-
δ 11.29 (s, 1H, D₂O exchanged)[4]
¹³C NMR (75 MHz, DMSO-d₆):
-
δ 10.6, 26.1, 116.7, 123.4, 128.9, 130.2, 136.8, 145.2, 156.3[4]
FTIR and Mass Spectrometry: While specific, detailed spectra for this compound are not readily available in the searched literature, general spectral data for this compound can be found in databases such as SpectraBase.[3] The mass spectrum would be expected to show a molecular ion peak at m/z 238.
Applications in Research and Development
The primary application of this compound formation is in the qualitative and quantitative analysis of propionaldehyde.
-
Chromatography: The hydrazone derivative is amenable to analysis by High-Performance Liquid Chromatography (HPLC), allowing for the separation and quantification of propionaldehyde in complex mixtures. It's important to note that aldehyde-2,4-dinitrophenylhydrazones can exist as E- and Z-stereoisomers, which may affect chromatographic analysis.[5] The addition of phosphoric acid to both sample and standard solutions can help to establish a consistent isomer ratio for accurate quantification.[5]
-
Environmental and Food Science: This derivatization technique is employed to detect and quantify volatile aldehydes, such as propionaldehyde, in air, water, and food samples.
Safety and Handling
2,4-Dinitrophenylhydrazine (Brady's Reagent):
-
Hazard: Dry 2,4-dinitrophenylhydrazine is a flammable solid and can be explosive if subjected to shock or friction. It is typically stored wet with water (at least 30%) to mitigate this risk.[6][7]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid creating dust.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[7][8] Ensure the material remains moist.
Propionaldehyde:
-
Hazard: Propionaldehyde is a flammable liquid and vapor. It can cause skin and eye irritation.
-
Handling: Use in a fume hood and take precautions against static discharge.
This compound:
-
Hazard: May cause skin, eye, and respiratory irritation.[1]
-
Handling: Standard laboratory safety precautions should be observed.
Waste Disposal:
-
All waste containing 2,4-dinitrophenylhydrazine and its derivatives should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6]
Conclusion
This compound is a vital derivative in the analytical chemist's toolkit for the identification and quantification of propionaldehyde. Its straightforward synthesis, distinct physical properties, and amenability to modern analytical techniques underscore its continued relevance in various scientific disciplines. A thorough understanding of the underlying reaction mechanism, adherence to validated experimental protocols, and a commitment to safe handling practices are paramount for its successful application in research and development.
References
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Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
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Uchiyama, S., Ando, M., & Aoyagi, S. (2003). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Journal of Chromatography A, 996(1-2), 95-102. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
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Vedantu. (n.d.). 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses. Retrieved from [Link]
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My Life Science Career. (n.d.). 2, 4 DNP Test Procedure. Retrieved from [Link]
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The Royal Society of Chemistry. (2010). Supplementary Information Manuscript C004501B. Retrieved from [Link]
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Propionaldehyde 2,4-Dinitrophenylhydrazone: A Comprehensive Technical Guide
This guide provides an in-depth technical overview of propionaldehyde 2,4-dinitrophenylhydrazone, a significant derivative compound for the detection and characterization of carbonyl compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and analytical applications, ensuring a thorough understanding grounded in scientific principles.
Introduction: The Significance of a Versatile Derivatizing Agent
This compound is a chemical compound formed from the reaction of propionaldehyde with 2,4-dinitrophenylhydrazine (DNPH). This reaction is a classic example of the derivatization of carbonyl compounds, a crucial technique in analytical chemistry.[1][2] The formation of the hydrazone derivative, which is a brightly colored and stable solid, facilitates the identification and quantification of the original aldehyde.[3] This method is particularly valuable for analyzing complex mixtures where the direct detection of volatile and often reactive aldehydes is challenging.
The core utility of this compound lies in its distinct physical and spectroscopic properties, which are leveraged in various chromatographic and spectrometric techniques. Its formation provides a reliable method for confirming the presence of propionaldehyde, an important compound in various industrial processes and a potential marker in biological systems.
Physicochemical Properties
The accurate identification and handling of this compound are predicated on a clear understanding of its fundamental physicochemical properties. These properties are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4][5] |
| IUPAC Name | 2,4-dinitro-N-(propylideneamino)aniline | [4][6] |
| CAS Number | 725-00-8 | [4][5][6][7][8][9][10][11] |
| Molecular Formula | C₉H₁₀N₄O₄ | [4][6][8][11] |
| Molecular Weight | 238.20 g/mol | [4][6][8] |
| Appearance | Orange to brown powder or crystals | [7] |
| Melting Point | 152-155 °C | [7][9] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [7] |
Synthesis of this compound: A Self-Validating Protocol
The synthesis of this compound is a robust and reliable process, serving as a prime example of a self-validating experimental system. The distinct color change and precipitation of the product provide immediate qualitative feedback on the reaction's progress.
Reaction Principle: Nucleophilic Addition-Elimination
The underlying chemical transformation is a condensation reaction, specifically a nucleophilic addition-elimination reaction.[3] The lone pair of electrons on the terminal nitrogen of 2,4-dinitrophenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionaldehyde. This is followed by the elimination of a water molecule to form the stable hydrazone derivative. The acidic conditions of the reaction medium catalyze this process by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Reagents and Materials:
-
Propionaldehyde
-
2,4-Dinitrophenylhydrazine (Brady's Reagent)
-
Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Hot plate and magnetic stirrer
-
Buchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
Preparation of Brady's Reagent: Dissolve 2,4-dinitrophenylhydrazine in a mixture of methanol and a small amount of concentrated sulfuric acid.[3]
-
Reaction: In a separate flask, dissolve a small amount of propionaldehyde in ethanol.
-
Addition: Slowly add the prepared Brady's Reagent to the propionaldehyde solution while stirring.
-
Observation: The formation of a yellow, orange, or red precipitate indicates a positive reaction.[3] For propionaldehyde, an orange-yellow precipitate is expected.
-
Isolation: Allow the mixture to stand for the precipitate to fully form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected crystals with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified crystals in a desiccator.
-
Characterization: Determine the melting point of the dried product and compare it to the literature value. Further characterization can be performed using spectroscopic methods.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: A flowchart of the synthesis and purification process for this compound.
Spectroscopic and Chromatographic Characterization
A multi-technique approach to characterization provides a self-validating system, ensuring the identity and purity of the synthesized compound.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. Key peaks include N-H stretching (around 3287 cm⁻¹), aromatic C-H stretching (around 3090 cm⁻¹), C=N stretching (around 1744 cm⁻¹), C=C stretching (around 1620 cm⁻¹), and asymmetric and symmetric Ar-NO₂ stretching (around 1516 cm⁻¹ and 1329 cm⁻¹, respectively).[12]
-
UV-Visible (UV-Vis) Spectroscopy: In the UV-Vis spectrum, 2,4-dinitrophenylhydrazones typically exhibit strong absorption peaks. For instance, the spectrum may show intense peaks around 235 nm and 353 nm, corresponding to π-π* and n-π* transitions of the aromatic system.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides detailed structural information. Expected signals would include those for the aromatic protons, the N-H proton, and the protons of the propylidene group, with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the imine carbon, and the aliphatic carbons of the propyl group.
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of 2,4-dinitrophenylhydrazone derivatives. The use of a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water is common for separating these compounds. The distinct UV-Vis absorption of this compound allows for sensitive detection using a UV detector.
Characterization Workflow
The following diagram illustrates the logical relationship between the different characterization techniques.
Caption: A diagram showing the interconnectedness of analytical techniques for the characterization of this compound.
Applications in Research and Industry
The derivatization of propionaldehyde to its 2,4-dinitrophenylhydrazone is a widely used method in various fields:
-
Environmental Analysis: This technique is employed for the detection and quantification of volatile organic compounds (VOCs), including low-molecular-weight aldehydes, in air and water samples.
-
Food Chemistry: It is used to analyze the flavor and aroma profiles of food products, as aldehydes are significant contributors to these characteristics.
-
Pharmaceutical and Biomedical Research: The method can be applied to detect and quantify aldehydes in biological samples, which can be indicative of oxidative stress or specific metabolic pathways.
Trustworthiness and Self-Validation
The entire process, from synthesis to characterization, constitutes a self-validating system. The initial observation of a precipitate of the correct color provides a strong indication of a successful reaction. The subsequent purification and the sharp, well-defined melting point of the crystalline product are indicators of purity. Finally, the corroboration of the structure through multiple, independent spectroscopic techniques (IR, UV-Vis, and NMR) provides a high degree of confidence in the identity of the synthesized compound. This multi-faceted approach ensures the trustworthiness and reliability of the results.
References
-
ResearchGate. (n.d.). UV-Visible spectrum of A: 2, 4 - dinitrophenylhydrazone of.... Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Application of 2,4-Dinitrophenylhydrazine (DNPH) in High-Throughput Screening for Microorganism Mutants Accumulating 9α-Hydroxyandrost-4-ene-3,17-dione (9α-OH-AD). Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of 2,4-dinitrophenylhydrazone of product. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
-
Chemsrc. (2025). Propanal, (2,4-dinitrophenyl)hydrazone. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propanal, (2,4-dinitrophenyl)hydrazone. NIST WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
-
GeeksforGeeks. (2025). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2.4-dinitrophenylhydrazine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2,4-Dinitrophenylhydrazine: Synthesis, Safety, and Applications. Retrieved from [Link]
-
YouTube. (2024). 2,4- Dinitrophenyl Hydrazone Derivative for an Aldehyde/Ketone (Prepared by Stephanie Zoghbi). Retrieved from [Link]
-
ACS Publications. (n.d.). 2,4-Dinitrophenylhydrazones: a modified method for the preparation of these derivatives and an explanation of previous conflicting results. The Journal of Organic Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the Melting Point of Propionaldehyde 2,4-Dinitrophenylhydrazone: Synthesis, Purification, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and melting point determination of propionaldehyde 2,4-dinitrophenylhydrazone. It is designed to equip researchers and scientists with the necessary technical details and theoretical understanding to confidently prepare and characterize this important derivative.
Introduction: The Significance of 2,4-Dinitrophenylhydrazone Derivatives
The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent, is a classic and reliable method for the qualitative identification of aldehydes and ketones. The resulting 2,4-dinitrophenylhydrazone derivatives are typically brightly colored, crystalline solids with distinct melting points.[1][2][3] These characteristics facilitate the isolation and identification of the original carbonyl compound, a technique that remains valuable despite the advent of modern spectroscopic methods.[1] Propionaldehyde, a simple aliphatic aldehyde with the chemical formula CH₃CH₂CHO, readily undergoes this reaction to form this compound. The accurate determination of this derivative's melting point is a key indicator of its purity and identity.
Physicochemical Properties and Reported Melting Points
This compound is an organic compound with the molecular formula C₉H₁₀N₄O₄.[4] Various sources report its melting point, providing a valuable range for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₄O₄ | PubChem[4] |
| Molecular Weight | 238.20 g/mol | PubChem[4] |
| Appearance | Dark orange powder or crystals | ChemicalBook[5] |
| Melting Point | 152-155 °C | ChemicalBook, Chemsrc, Sigma-Aldrich[5][6] |
The reported melting point range of 152-155 °C serves as a critical benchmark for the successful synthesis and purification of this compound. Deviations from this range often indicate the presence of impurities or isomeric mixtures.
The Underlying Chemistry: Reaction Mechanism
The formation of this compound is a condensation reaction, specifically an addition-elimination reaction. The process is typically acid-catalyzed.
The reaction mechanism involves the nucleophilic addition of the amino group (-NH₂) of 2,4-dinitrophenylhydrazine to the electrophilic carbonyl carbon of propionaldehyde. This is followed by the elimination of a water molecule to form the hydrazone.[1]
Caption: Formation of this compound.
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure the synthesis of a pure product, validated by its melting point.
Synthesis of this compound
This procedure is adapted from standard laboratory practices for the preparation of dinitrophenylhydrazone derivatives.[2]
Materials:
-
Propionaldehyde
-
2,4-Dinitrophenylhydrazine (Brady's Reagent)
-
Methanol or Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Test tubes or small flasks
-
Water bath
-
Ice bath
-
Hirsch funnel or Büchner funnel for vacuum filtration
Procedure:
-
Prepare Brady's Reagent: If not already prepared, dissolve 1 g of 2,4-dinitrophenylhydrazine in 2 cc of concentrated sulfuric acid. Cautiously add 15 cc of alcohol (e.g., ethanol).[7]
-
Reaction Mixture: Place 5 mL of the 2,4-dinitrophenylhydrazine reagent in a test tube.
-
Addition of Aldehyde: Add 10 drops of propionaldehyde to the reagent. Mix thoroughly by tapping the test tube.
-
Precipitation: An orange to red precipitate should form almost immediately. If no precipitate appears, gently warm the mixture in a water bath (around 60°C) for 5-10 minutes.[2]
-
Crystallization: Cool the mixture in an ice bath to ensure complete crystallization of the product.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Allow the crystals to air dry on the funnel by drawing air through them. For a more thorough drying, the product can be placed in a desiccator.
Purification by Recrystallization
Recrystallization is a crucial step to obtain a pure product with a sharp melting point.
Materials:
-
Crude this compound
-
Ethanol or n-butyl alcohol
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add a minimal amount of hot ethanol or n-butyl alcohol to dissolve the solid completely.[8] It is important to use the minimum volume of solvent to ensure good recovery.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and dry them thoroughly.
Factors Influencing the Melting Point
An accurate melting point determination is contingent on the purity and isomeric form of the compound.
Purity
The presence of impurities, such as unreacted starting materials or byproducts, will typically depress and broaden the melting point range. Thorough washing and recrystallization are essential to remove these impurities.
Isomerism
This compound can exist as E and Z stereoisomers due to the restricted rotation around the C=N double bond.[9][10] The presence of both isomers can lead to a lower and broader melting point.
-
Formation of Isomers: The purified derivative is typically the E-isomer. However, the presence of acid and exposure to UV light can promote isomerization to the Z-isomer.[9][11]
-
Controlling Isomerization: To obtain a consistent and sharp melting point, it is crucial to minimize the presence of acid in the final product. A bicarbonate wash of the derivative can help remove residual acid and stabilize the melting range, leading to a higher-melting product.[10] Studies have shown that in the presence of phosphoric acid, an equilibrium between the E and Z isomers is established.[9][12]
Caption: Experimental workflow for synthesis and purification.
Conclusion
The melting point of this compound is a critical physical constant for its identification and purity assessment. A sharp melting point within the range of 152-155 °C is indicative of a pure, and likely isomerically consistent, product. By following meticulous synthesis and purification protocols, and by understanding the chemical principles that govern the reaction and potential for isomerization, researchers can confidently prepare and characterize this derivative. This guide provides the necessary framework for achieving reliable and reproducible results in the laboratory.
References
-
Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
- Thaxton, C. B. (1961). STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES. Texas Tech University.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN105566152A - Preparation method of 2.4-dinitrophenylhydrazine.
-
Chemsrc. (2023). Propanal, (2,4-dinitrophenyl)hydrazone. Retrieved from [Link]
- Uchiyama, S., et al. (2003). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis.
- Al-Rawi, J. M. A., et al. (1976). A comprehensive investigation of variations in melting ranges and NMR data of 2,4-dinitrophenylhydrazine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (15), 1735-1738.
-
Reddit. (2021). Recrystallizing 2,4 Dinitrophenylhydrazine from 1-butanol. Retrieved from [Link]
- Li, Y., et al. (2022). Acid-Catalyzed Isomerization of Carbonyls-2,4-dinitrophenylhydrazone in Mainstream Smoke of Heat-Not-Burn Tobacco Product for HPLC Analysis.
-
ResearchGate. (2003). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Retrieved from [Link]
-
BYJU'S. (n.d.). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. Retrieved from [Link]
-
GeeksforGeeks. (2023). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
-
DetTX. (2023). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PROPIONALDEHYDE. Retrieved from [Link]
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- 10. A comprehensive investigation of variations in melting ranges and NMR data of 2,4-dinitrophenylhydrazine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Methodological & Application
Propionaldehyde 2,4-Dinitrophenylhydrazone: A Comprehensive Guide for its Use as a Chemical Standard in Carbonyl Compound Analysis
Introduction: The Critical Role of Carbonyl Compound Quantification
Carbonyl compounds, a class of organic molecules characterized by a carbon-oxygen double bond, are ubiquitous in our environment, food, and biological systems. Their presence, often as aldehydes and ketones, can significantly impact product quality, safety, and biological processes. In the pharmaceutical industry, the monitoring of residual aldehydes in drug products and excipients is a critical quality control parameter due to their potential reactivity and toxicity. For environmental scientists, the accurate measurement of atmospheric carbonyls is essential for understanding photochemical smog formation. Therefore, the availability of reliable and well-characterized chemical standards is paramount for the accurate quantification of these compounds.
This technical guide provides a detailed exploration of propionaldehyde 2,4-dinitrophenylhydrazone (propionaldehyde-DNPH) as a chemical standard for the analysis of carbonyl compounds. We will delve into its synthesis, purification, and application in widely-used analytical techniques such as High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals who require robust and validated methods for carbonyl compound analysis.
Physicochemical Properties of Propionaldehyde and its DNPH Derivative
A thorough understanding of the physical and chemical properties of both the analyte and its derivatized form is fundamental to developing and validating analytical methods.
Propionaldehyde is a volatile and flammable aldehyde.[1] Its high reactivity makes direct analysis challenging, necessitating derivatization for stabilization and enhanced detection.
This compound is a stable, crystalline solid that is readily amenable to chromatographic analysis.[2][3] The derivatization reaction with 2,4-dinitrophenylhydrazine (DNPH) proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of a brightly colored hydrazone.[2] This reaction is highly specific for aldehydes and ketones.[2]
| Property | Propionaldehyde | This compound |
| Molecular Formula | C₃H₆O | C₉H₁₀N₄O₄ |
| Molecular Weight | 58.08 g/mol [1] | 238.20 g/mol [2] |
| Appearance | Colorless liquid | Dark orange powder or crystals[3] |
| Melting Point | -81 °C[1] | 152-155 °C[3] |
| Boiling Point | 48 °C[1] | 391.7 ± 42.0 °C (Predicted)[3] |
| Solubility | Soluble in water, ethanol, ether[1] | Slightly soluble in DMSO and Methanol[3] |
Synthesis and Purification of Propionaldehyde-DNPH Standard
The preparation of a high-purity chemical standard is the cornerstone of accurate quantitative analysis. The following protocol outlines the synthesis and purification of propionaldehyde-DNPH.
Diagram: Synthesis of Propionaldehyde-DNPH
Caption: Synthesis and purification workflow for propionaldehyde-DNPH.
Protocol 1: Synthesis of Propionaldehyde-DNPH
Materials:
-
Propionaldehyde (≥99% purity)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (95%)
-
Deionized Water
Procedure:
-
Prepare the DNPH Reagent: In a 100 mL beaker, dissolve 0.5 g of DNPH in 50 mL of 95% ethanol. If necessary, gently warm the mixture to aid dissolution. Once dissolved, cautiously add 2 mL of concentrated sulfuric acid dropwise while stirring.
-
Derivatization: In a separate 50 mL flask, dissolve 0.2 mL of propionaldehyde in 10 mL of 95% ethanol.
-
Slowly add the DNPH reagent to the propionaldehyde solution with constant stirring.
-
An orange to yellow-orange precipitate of propionaldehyde-DNPH will form.[2] Allow the mixture to stand at room temperature for at least 1 hour to ensure complete precipitation.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crystals with two small portions of cold 95% ethanol, followed by two portions of cold deionized water to remove any unreacted reagents.
-
Dry the crystals in a desiccator under vacuum.
Protocol 2: Recrystallization for Purification
Rationale: Recrystallization is a critical step to ensure the high purity of the standard, removing any unreacted starting materials or side products.
Materials:
-
Crude Propionaldehyde-DNPH
-
Ethanol (95%)
-
Deionized Water
Procedure:
-
Dissolve the crude propionaldehyde-DNPH in a minimum amount of hot 95% ethanol in an Erlenmeyer flask.
-
Once dissolved, add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals under vacuum. The purity of the recrystallized product should be confirmed by melting point determination and HPLC analysis.
Application in HPLC Analysis of Carbonyl Compounds
Propionaldehyde-DNPH is an excellent standard for the quantification of propionaldehyde and can be included in a mixture of DNPH-derivatized carbonyl standards for broader analytical applications.
Diagram: HPLC Analysis Workflow
Sources
Application Note: Understanding the Stability and Degradation of Propionaldehyde 2,4-Dinitrophenylhydrazone
An authoritative guide for researchers, scientists, and drug development professionals on the stability and degradation of propionaldehyde 2,4-dinitrophenylhydrazone.
Introduction
The accurate quantification of carbonyl compounds is critical across various scientific disciplines, from environmental monitoring to pharmaceutical development. Propionaldehyde, a common carbonyl, is frequently analyzed through derivatization with 2,4-dinitrophenylhydrazine (DNPH), yielding this compound (propionaldehyde-DNPH).[1][2][3] This derivative possesses a strong chromophore, making it readily detectable by HPLC with UV-Vis detection.[2][4] The entire analytical methodology hinges on the premise that the formed derivative is stable from the point of its creation through to its analysis. Any degradation can lead to significant underestimation of the original analyte concentration, compromising data integrity.
This application note provides a comprehensive overview of the factors influencing the stability of propionaldehyde-DNPH, details its primary degradation pathways, and offers detailed protocols for conducting stability assessments. The insights and methodologies presented herein are designed to empower researchers to ensure the accuracy and reliability of their analytical results.
1. Physicochemical Properties of Propionaldehyde-DNPH
A foundational understanding of the derivative's properties is essential for its proper handling and analysis.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀N₄O₄ | [5] |
| Molecular Weight | 238.20 g/mol | [5] |
| Appearance | Powder or crystals | [6] |
| Melting Point | 152-155 °C | [6] |
| CAS Number | 725-00-8 | [5][6] |
| Common Application | Analytical Standard | [6][7] |
2. Key Factors Influencing Stability
The stability of propionaldehyde-DNPH is not absolute and can be compromised by several environmental and chemical factors. Understanding these is crucial for minimizing analytical error.
-
Storage Conditions: Proper storage is the first line of defense against degradation. For standard solutions, EPA Method 8315A recommends storage at 4°C in the dark, using glass vials with PTFE-lined caps, which should maintain stability for approximately six weeks.[2] While some commercial standards are rated for room temperature storage, controlled refrigeration is a more robust approach.[6] An important consideration arises from studies on other DNPH derivatives, such as the formaldehyde-DNPH adduct, which showed greater instability when stored frozen at -70°C compared to -20°C in acetonitrile.[8][9] This counterintuitive phenomenon was attributed to cryo-concentration effects as the solvent freezes, increasing the effective concentration of reactants and accelerating degradation.[8][9] This highlights that phase transitions in the storage medium can have unexpected and detrimental effects.
-
Photolytic Stability: Like many aromatic nitro compounds, DNPH derivatives are susceptible to degradation upon exposure to light. It is imperative that all solutions containing propionaldehyde-DNPH, from stock standards to prepared samples, are protected from light by using amber vials or by covering clear vials with aluminum foil.[2]
-
pH and Hydrolytic Stability: The formation of a hydrazone is a reversible reaction.[10] The C=N double bond in propionaldehyde-DNPH is susceptible to hydrolysis, which cleaves the molecule back into propionaldehyde and the DNPH reagent. This reaction is known to be catalyzed by acid.[11] While the initial derivatization is often performed under acidic conditions (e.g., pH 2.0) to facilitate the reaction, prolonged exposure to strong acidic or basic conditions during storage or sample processing can shift the equilibrium, leading to the degradation of the derivative.[12]
-
Thermal Stability: Propionaldehyde-DNPH is a solid with a melting point of 152-155 °C and has been reported to decompose at temperatures exceeding 200 °C.[6][13] While stable at typical ambient and refrigerated temperatures, prolonged exposure to elevated temperatures, such as those that might be experienced in an autosampler without temperature control or during certain sample preparation steps, should be avoided.
-
Presence of Excess Reagents: The derivatization reaction mixture often contains a significant excess of DNPH. Research on formaldehyde-DNPH has shown that this excess DNPH can react further with the formed derivative, leading to the creation of larger, unintended byproducts.[8] This represents a non-hydrolytic degradation pathway that can reduce the concentration of the target analyte.
3. Primary Degradation Pathways
Understanding the chemical transformations that propionaldehyde-DNPH can undergo is key to interpreting unexpected analytical results and troubleshooting methods.
E/Z Isomerization
The carbon-nitrogen double bond (imine bond) in the hydrazone structure restricts free rotation, leading to the existence of geometric isomers, specifically the E (trans) and Z (cis) forms.[14] The E isomer is generally more stable, but interconversion can occur, often catalyzed by light or acid. In a chromatographic separation, the presence of both isomers can manifest as split or broadened peaks, complicating peak integration and compromising quantitative accuracy.[14]
Caption: E/Z Isomerization of Propionaldehyde-DNPH.
Acid-Catalyzed Hydrolysis
This is the reverse of the derivatization reaction. In the presence of water and an acid catalyst, the hydrazone is hydrolyzed back to the parent aldehyde and DNPH. This pathway is particularly relevant for aqueous samples or when using acidic mobile phases in HPLC for extended periods.
Caption: Acid-Catalyzed Hydrolysis Pathway.
Reaction with Excess DNPH
Drawing parallels from the observed degradation of formaldehyde-DNPH, a plausible pathway involves the reaction of propionaldehyde-DNPH with unreacted DNPH reagent, especially under conditions of high concentration (e.g., cryo-concentration). This would lead to the formation of higher molecular weight impurities.
Caption: General workflow for forced degradation studies.
Protocol 1: Thermal Stability Assessment
Objective: To evaluate the effect of elevated temperature on the stability of propionaldehyde-DNPH in solution.
Materials:
-
Propionaldehyde-DNPH analytical standard
-
Acetonitrile (HPLC grade)
-
Calibrated heating blocks or ovens
-
2 mL amber HPLC vials with PTFE-lined caps
-
HPLC system with UV detector
Procedure:
-
Prepare Stock Solution: Accurately prepare a 10 µg/mL solution of propionaldehyde-DNPH in acetonitrile.
-
Aliquot: Dispense 1 mL aliquots of the stock solution into multiple amber HPLC vials.
-
Initial Analysis (t=0): Immediately analyze three vials to establish the initial concentration.
-
Incubation: Place sets of vials (in triplicate) into heating blocks set at 40°C, 60°C, and 80°C. Store a control set at 4°C in the dark.
-
Time-Point Sampling: At specified intervals (e.g., 2, 4, 8, 24, and 48 hours), remove one set of triplicate vials from each temperature condition. Allow them to cool to room temperature.
-
HPLC Analysis: Analyze each sample by HPLC-UV at 360 nm.
-
Data Analysis: Calculate the percentage of propionaldehyde-DNPH remaining at each time point relative to the t=0 concentration. Plot the percentage remaining versus time for each temperature.
Protocol 2: Photostability Assessment
Objective: To determine the susceptibility of propionaldehyde-DNPH to degradation by light.
Materials:
-
Same as Protocol 1, plus:
-
Photostability chamber with a calibrated light source (e.g., option providing ICH Q1B compliant exposure)
-
Clear glass HPLC vials
-
Aluminum foil
Procedure:
-
Prepare Stock Solution: Prepare a 10 µg/mL solution of propionaldehyde-DNPH in acetonitrile.
-
Aliquot: Dispense 1 mL aliquots into two sets of clear glass HPLC vials.
-
Prepare Controls: Tightly wrap one set of vials ("dark controls") in aluminum foil to completely exclude light.
-
Initial Analysis (t=0): Analyze three dark control vials to establish the initial concentration.
-
Exposure: Place both the unwrapped ("exposed") and wrapped ("dark control") vials into the photostability chamber.
-
Time-Point Sampling: At specified intervals of light exposure (e.g., 4, 8, 12, and 24 hours), remove triplicate vials from both the exposed and dark control sets.
-
HPLC Analysis: Analyze all samples by HPLC-UV.
-
Data Analysis: Calculate the percentage of propionaldehyde-DNPH remaining in the exposed samples, using the corresponding dark control samples as the reference (100%) for that time point to account for any non-photolytic degradation.
Protocol 3: pH (Hydrolytic) Stability Assessment
Objective: To assess the stability of propionaldehyde-DNPH across a range of pH values.
Materials:
-
Same as Protocol 1, plus:
-
Buffered aqueous solutions at various pH values (e.g., pH 2, 4, 7, 9, 12)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Procedure:
-
Prepare Stock Solution: Prepare a 100 µg/mL stock solution of propionaldehyde-DNPH in acetonitrile.
-
Prepare Test Solutions: For each pH condition, add 100 µL of the acetonitrile stock solution to 900 µL of the desired aqueous buffer in an amber HPLC vial (final concentration ~10 µg/mL). This creates a 10% acetonitrile co-solvent solution.
-
Initial Analysis (t=0): Immediately analyze each pH solution in triplicate.
-
Incubation: Store all vials under controlled conditions (e.g., 25°C, in the dark).
-
Time-Point Sampling: At specified intervals (e.g., 1, 4, 8, and 24 hours), collect and analyze the samples.
-
HPLC Analysis: Analyze all samples by HPLC-UV.
-
Data Analysis: Calculate the percentage of propionaldehyde-DNPH remaining at each time point relative to its respective t=0 concentration for each pH value.
5. Summary of Stability Data (Hypothetical)
The table below presents an example of data that could be generated from forced degradation studies, illustrating the compound's sensitivities.
| Stress Condition | Duration | % Propionaldehyde-DNPH Remaining | Observations |
| Control (4°C, Dark) | 48h | >99% | No significant degradation. |
| Thermal (60°C) | 24h | 85% | Significant degradation observed. |
| Thermal (80°C) | 24h | 55% | Rapid degradation; appearance of new peaks. |
| Photolytic (ICH Light) | 24h | 70% | Significant degradation compared to dark control. |
| Hydrolytic (pH 2) | 24h | 88% | Moderate degradation. |
| Hydrolytic (pH 12) | 24h | 92% | Minor degradation observed. |
The stability of this compound is a critical parameter that must be controlled to ensure the generation of high-quality, reliable analytical data. The primary factors threatening its integrity are exposure to elevated temperatures, light, and non-neutral pH conditions. Degradation can occur via hydrolysis, isomerization, and potentially through reactions with excess derivatizing reagent.
Researchers and analysts must implement robust handling and storage procedures, including refrigeration at approximately 4°C, consistent protection from light, and control of sample pH. For method development and validation, conducting forced degradation studies as outlined in this note is strongly recommended to understand the specific vulnerabilities of the derivative within the context of the analytical workflow. By adhering to these principles, the accuracy and trustworthiness of carbonyl quantification using the DNPH method can be upheld.
References
-
2,4-Dinitrophenylhydrazine - Wikipedia. Wikipedia. [Link]
-
Automated Online Desorption and Analysis of DNPH Derivatives of Airborne Aldehydes and Ketones. GERSTEL, Inc. [Link]
-
Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]
-
Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent. [Link]
-
Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. [Link]
-
Instability of the DNPH-formaldehyde derivative in the certified reference material BCR-551 stored at −70 °C but not at −20 °C. ResearchGate. [Link]
-
HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Natural Products Chemistry & Research. [Link]
-
2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene. YouTube. [Link]
-
Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. ResearchGate. [Link]
-
Analysis of DNPH-aldehydes using LC-MS. Shimadzu. [Link]
-
2,4-Dinitrophenylhydrazine (DNP) tests for aldehydes and ketones. YouTube. [Link]
-
This compound. PubChem. [Link]
-
Instability of the DNPH-formaldehyde derivative in the certified reference material BCR-551 stored at -70 °C but not at -20 °C. JRC Publications Repository. [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. NIH National Center for Biotechnology Information. [Link]
-
Degradation of 2,4-dinitrophenol using a combination of hydrodynamic cavitation, chemical and advanced oxidation processes. ResearchGate. [Link]
-
Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. PubMed. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. epa.gov [epa.gov]
- 3. hitachi-hightech.com [hitachi-hightech.com]
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- 5. This compound | C9H10N4O4 | CID 9601284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 丙醛-2,4-二硝基苯腙 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. Propionaldehyde-2,4-dinitrophenylhydrazone [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
- 9. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 10. iomcworld.com [iomcworld.com]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biosynth.com [biosynth.com]
- 14. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of Propionaldehyde 2,4-Dinitrophenylhydrazone
Abstract and Introduction
Propionaldehyde (Propanal) is a volatile carbonyl compound of significant interest in environmental monitoring, food and beverage quality control, and industrial hygiene due to its potential health effects. Direct analysis of low-molecular-weight aldehydes by gas chromatography-mass spectrometry (GC-MS) is often hindered by their high volatility, polarity, and reactivity, which can lead to poor chromatographic peak shape and low sensitivity.[1]
To overcome these challenges, a common strategy is chemical derivatization, which converts the analyte into a less volatile, more stable, and more easily detectable form.[2] 2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent that reacts with carbonyl compounds to form stable 2,4-dinitrophenylhydrazone (DNPH) derivatives.[3][4] While high-performance liquid chromatography (HPLC) with UV detection is the conventional method for analyzing these derivatives, primarily due to their thermal instability, a carefully optimized GC-MS method can offer superior specificity and confirmatory analysis through mass spectral data.[5][6]
This application note provides a comprehensive protocol for the analysis of propionaldehyde as its DNPH derivative using GC-MS. We will delve into the causality behind experimental choices, from derivatization conditions to instrument parameters, and address the unique challenges associated with this analysis, such as thermal degradation and the formation of stereoisomers.
Principle of the Method: The Derivatization Reaction
The core of this method is the acid-catalyzed condensation reaction between the carbonyl group of propionaldehyde and the primary amine group of DNPH. This reaction yields the corresponding propionaldehyde 2,4-dinitrophenylhydrazone, a larger, more stable molecule with a significantly higher molecular weight (238.20 g/mol ), making it amenable to GC analysis.[7]
A critical consideration in this derivatization is the formation of geometric isomers (syn and anti, or E/Z). Asymmetric aldehydes like propionaldehyde can produce two distinct isomers upon reaction with DNPH.[5][8] These isomers may have slightly different physical properties and can potentially separate during chromatography, appearing as two closely eluting peaks or a single broadened peak. The ratio of these isomers can be influenced by factors such as light and pH.[8] For quantitative accuracy, it is imperative that the chromatographic method either resolves both isomers for combined integration or ensures their co-elution into a single, reproducible peak.
Caption: Derivatization of Propionaldehyde with DNPH.
Experimental Protocol
This protocol is a self-validating system; inclusion of reagent blanks, calibration checks, and matrix spikes is essential for ensuring data integrity.
Reagents and Materials
-
Propionaldehyde (≥99% purity): For preparation of standards.
-
Propionaldehyde-2,4-dinitrophenylhydrazone (analytical standard): Certified Reference Material (CRM) is highly recommended for calibration.[9]
-
2,4-Dinitrophenylhydrazine (DNPH): Reagent grade, purified by recrystallization if necessary to remove carbonyl impurities.[10]
-
Acetonitrile (ACN): HPLC or GC-MS grade, aldehyde-free.
-
Hydrochloric Acid (HCl): Concentrated, analytical grade.
-
Sodium Chloride (NaCl): For salting out during extraction.
-
Hexane or Dichloromethane (DCM): GC-MS grade, for liquid-liquid extraction.
-
Reagent Water: Type I, organic-free.
-
Helium (Carrier Gas): Ultra-high purity (99.999%).
-
Glassware: Scrupulously cleaned vials, volumetric flasks, and pipettes. Avoid rinsing with acetone.[11]
Preparation of Solutions
-
DNPH Derivatizing Reagent (0.2% w/v in ACN):
-
Dissolve 200 mg of purified DNPH in 100 mL of acetonitrile.
-
Add 0.5 mL of concentrated HCl.
-
Mix thoroughly until dissolved. Store in an amber glass bottle at 4°C. This solution should be prepared fresh weekly.
-
-
Stock Standard (1000 µg/mL as Propionaldehyde):
-
If starting with the DNPH derivative CRM, prepare a stock solution of ~242 µg/mL of the derivative in acetonitrile, which corresponds to 100 µg/mL of propionaldehyde.
-
If starting with pure propionaldehyde, accurately weigh ~100 mg of propionaldehyde into a 100 mL volumetric flask containing ~50 mL of acetonitrile. Dilute to the mark. This standard must be derivatized alongside the samples.
-
-
Calibration Standards (e.g., 0.1 - 10 µg/mL):
-
Perform serial dilutions of the derivatized stock standard with acetonitrile to prepare a multi-point calibration curve.
-
Sample Preparation and Derivatization Workflow
This procedure is generalized for an aqueous sample. The user must adapt it for other matrices (e.g., air samples collected on DNPH-coated cartridges).[4]
-
Sample Collection: Collect 10 mL of the aqueous sample in a 20 mL glass vial.
-
pH Adjustment: Adjust the sample pH to ~3 with 1M HCl. This is crucial for catalyzing the reaction.[11]
-
Derivatization: Add 1 mL of the DNPH derivatizing reagent to the vial.
-
Reaction: Cap the vial tightly and heat at 40°C for 60 minutes.[11] Allow to cool to room temperature.
-
Extraction:
-
Add 2 g of NaCl to the vial and shake to dissolve.
-
Add 5 mL of hexane (or DCM), cap, and vortex for 2 minutes.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean GC vial.
-
-
Analysis: The sample is now ready for GC-MS analysis.
Caption: Experimental workflow for derivatization and analysis.
GC-MS Instrumentation and Conditions
The thermal lability of the DNPH derivative requires careful optimization of the GC inlet and oven program to prevent degradation while achieving good separation. The parameters below serve as a robust starting point.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control (EPC) for reproducible retention times. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed non-polar column | Offers excellent inertness and thermal stability, minimizing on-column degradation of the analyte. |
| Injector | Split/Splitless | Allows for flexibility in managing sample concentration. |
| Injection Volume | 1 µL | A standard volume to prevent overloading. |
| Inlet Temperature | 250°C | A critical parameter. Must be hot enough for rapid volatilization but low enough to minimize thermal degradation of the DNPH derivative. This temperature may require optimization (220-260°C). |
| Split Ratio | 20:1 | Prevents column overloading and ensures sharp peaks. Can be adjusted based on sample concentration.[12] |
| Carrier Gas | Helium | Inert carrier gas standard for MS applications. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides optimal column efficiency and separation. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 20°C/min to 280°C (hold 5 min) | The initial temperature ensures good focusing at the head of the column. The ramp rate is fast enough for a reasonable run time but slow enough to separate the analyte from matrix components. The final hold ensures elution of all compounds. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and robust single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible, library-searchable mass spectra. |
| Ionization Energy | 70 eV | Standard energy for EI, ensuring consistent fragmentation patterns. |
| Source Temp. | 230°C | Standard source temperature to prevent analyte condensation or degradation within the ion source. |
| Quadrupole Temp. | 150°C | Standard quadrupole temperature. |
| Acquisition Mode | Scan (m/z 50-300) and/or SIM | Full scan is used for initial identification and confirmation. Selected Ion Monitoring (SIM) is used for enhanced sensitivity and quantitative analysis. |
Data Analysis: Identification and Quantification
Analyte Identification
The propionaldehyde-2,4-DNPH derivative is identified by a combination of its retention time (determined by injecting a known standard) and its characteristic mass spectrum.
-
Molecular Weight: 238.20 g/mol [7]
-
Molecular Ion ([M]⁺˙): The molecular ion peak is expected at m/z 238 . This is a key identifier.[7]
-
Key Fragment Ions: The EI mass spectrum will show a characteristic fragmentation pattern. The most abundant and characteristic ions should be used for confirmation and for building a SIM method. Based on spectral library data, prominent ions include:
-
m/z 238: Molecular Ion ([M]⁺˙)
-
m/z 209: Loss of an ethyl group (-C₂H₅)
-
m/z 183: The 2,4-dinitrophenylhydrazine fragment
-
m/z 79, 78: Fragments corresponding to the dinitrophenyl ring structure[7]
-
Quantification using Selected Ion Monitoring (SIM)
For trace-level quantification, operating the mass spectrometer in SIM mode is highly recommended. This mode increases sensitivity by monitoring only a few specific ions, thereby reducing chemical noise.
| Ion Type | Recommended m/z | Rationale |
| Quantifier Ion | 238 | The molecular ion is specific and typically abundant, making it ideal for quantification. |
| Qualifier Ion 1 | 209 | A significant fragment ion used to confirm the identity of the analyte. |
| Qualifier Ion 2 | 183 | Another characteristic fragment that increases confidence in identification. |
A calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 238) against the concentration of the prepared standards. The concentration of propionaldehyde in unknown samples is then determined from this curve.
Method Performance and Validation
Laboratories adopting this method must perform a full validation according to their internal quality standards or regulatory requirements (e.g., EPA, ISO). Typical performance characteristics to be evaluated are presented below.
| Validation Parameter | Typical Expected Performance |
| Linearity (r²) | > 0.995 over the calibrated range (e.g., 0.1 - 10 µg/mL) |
| Limit of Detection (LOD) | < 0.1 µg/mL (matrix-dependent) |
| Limit of Quant. (LOQ) | < 0.3 µg/mL (matrix-dependent) |
| Precision (RSD%) | < 15% for intra-day and inter-day measurements[12] |
| Accuracy (Recovery %) | 85-115% for matrix spikes[13] |
References
-
Chromatography Forum. (2023). Aldehyde DNPH derivatives and GCMS. [Link]
-
Agilent Technologies. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. [Link]
-
ResearchGate. (n.d.). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation. [Link]
-
MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
-
Longdom Publishing. (n.d.). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Shimadzu. (n.d.). LC-MS Application Data Sheet No. 031 Analysis of DNPH-aldehydes using LC-MS. [Link]
-
RSC Publishing. (2017). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. [Link]
-
PubMed. (2005). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. [Link]
-
ResearchGate. (2001). Analysis of Aldehydes in Water by Head Space-GC/MS. [Link]
-
EPA. (1996). Sampling for Formaldehyde and Other Carbonyl Compounds in Indoor Air. [Link]
-
ResearchGate. (2020). Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption. [Link]
-
ResearchGate. (2007). Synthesis and Spectral Characterization of Hydrazone Schiff Bases Derived from 2,4-Dinitrophenylhydrazine. Crystal Structure of Salicylaldehyde-2,4-Dinitrophenylhydrazone. [Link]
-
PubMed Central. (2022). Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry. [Link]
-
EPA. (n.d.). Model SOP for Carbonyls Analysis. [Link]
-
Separation Science. (n.d.). Analysis of carbonyl compounds in solvents by GC-MS. [Link]
-
Waters Corporation. (n.d.). EPA Method 554.0 Determination of Carbonyl Compounds in Drinking Water by Dinirtophenyldydrazine Derivatization and High Performance Liquid Chromatography. [Link]
-
UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. [Link]
Sources
- 1. commons.und.edu [commons.und.edu]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. epa.gov [epa.gov]
- 5. Aldehyde DNPH derivatives and GCMS - Chromatography Forum [chromforum.org]
- 6. longdom.org [longdom.org]
- 7. This compound | C9H10N4O4 | CID 9601284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 725-00-8 [chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. unitedchem.com [unitedchem.com]
- 12. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Propionaldehyde 2,4-Dinitrophenylhydrazone Analysis
Welcome to the technical support center for the analysis of propionaldehyde using 2,4-dinitrophenylhydrazine (DNPH) derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this widely-used analytical method. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot common issues and ensure the integrity of your results.
The determination of aldehydes and ketones is crucial in environmental monitoring, industrial hygiene, and chemical manufacturing due to their potential toxicity.[1] The standard and most common method involves derivatizing these carbonyl compounds with DNPH, followed by analysis via High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3] This process converts volatile and UV-inactive aldehydes into stable, colored 2,4-dinitrophenylhydrazone derivatives that absorb strongly around 360 nm, enabling sensitive detection.[4]
While robust, the DNPH method is susceptible to several interferences that can compromise analytical accuracy. This guide provides a structured approach to identifying, understanding, and resolving these challenges.
Part 1: The Chemistry of DNPH Derivatization
Understanding the core reaction is the first step to effective troubleshooting. The reaction between propionaldehyde and DNPH is a classic nucleophilic addition-elimination, also known as a condensation reaction, where a molecule of water is eliminated.[5][6]
The reaction proceeds in two main stages under acidic conditions:
-
Nucleophilic Addition: The nucleophilic nitrogen atom of the hydrazine group in DNPH attacks the electrophilic carbonyl carbon of propionaldehyde.
-
Elimination (Dehydration): An intermediate compound is formed, which then loses a water molecule to form the stable propionaldehyde 2,4-dinitrophenylhydrazone.[5]
This reaction is reversible and requires optimization of parameters like pH, temperature, and reaction time to drive the equilibrium towards the product side for complete derivatization.[4]
Caption: The acid-catalyzed condensation reaction of propionaldehyde and DNPH.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the analysis in a direct question-and-answer format.
Q1: Why am I seeing a large, off-scale peak at the beginning of my chromatogram?
Answer: This is almost certainly due to the unreacted 2,4-dinitrophenylhydrazine (DNPH) reagent. To ensure complete derivatization, the DNPH reagent is used in significant excess.[7] This excess reagent is carried through sample preparation and, being highly UV-active, produces a large peak in the chromatogram.
Causality & Impact:
-
Chromatographic Interference: The massive DNPH peak can co-elute with or obscure the peaks of early-eluting carbonyl derivatives like formaldehyde or acetaldehyde, making their quantification impossible.[7]
-
Detector Saturation: The intensity of the DNPH peak can saturate the detector, affecting the linearity and response of nearby peaks.
-
Limited Enrichment: The presence of excess DNPH can limit the pre-concentration factor for your target analytes, as a larger volume of solvent is needed to keep everything dissolved, which can prevent the detection of trace-level compounds.[7]
Troubleshooting & Solutions:
-
Chromatographic Separation: Adjust the mobile phase gradient to increase the retention of your target analyte, moving it away from the DNPH peak. A shallower gradient at the beginning of the run can improve the resolution between the DNPH peak and early eluters.
-
Solid-Phase Extraction (SPE): Implement an SPE cleanup step after derivatization. While standard C18 cartridges will retain both the DNPH derivatives and excess DNPH, specialized cartridges or washing procedures can be developed to selectively remove the bulk of the unreacted reagent.[8]
-
Stoichiometry Optimization: While an excess is necessary, carefully optimize the amount of DNPH used. Reduce the concentration to the minimum required for complete derivatization of the highest expected propionaldehyde concentration in your samples. This requires thorough validation.
Q2: My propionaldehyde-DNPH peak is split, shouldered, or broader than expected. What is the cause?
Answer: This phenomenon is typically caused by the presence of E and Z stereoisomers of the propionaldehyde-dinitrophenylhydrazone derivative.[9] The double bond formed between the nitrogen and carbon atoms restricts rotation, leading to two geometric isomers.
Causality & Impact:
-
Isomer Formation: While one isomer (typically the E-isomer) is often thermodynamically favored, conditions such as UV light exposure and the presence of acid can promote the formation of the other isomer, leading to two distinct forms in your sample vial.[9][10]
-
Quantification Errors: If the two isomers are not fully resolved, they appear as a broad or shouldered peak, complicating integration and reducing accuracy. If they are resolved into two separate peaks, you must sum the areas of both peaks for accurate quantification. The ratio of these isomers can be variable, leading to poor reproducibility if not controlled.[10]
-
Different Spectral Properties: The E and Z isomers have slightly different UV spectra, which can affect quantification if your detector wavelength is not set at an isosbestic point.[9]
Troubleshooting & Solutions:
-
Acidification: The most effective solution is to stabilize the equilibrium between the isomers. Add a small amount of acid (e.g., phosphoric acid to a final concentration of 0.02-0.2%) to both your samples and calibration standards.[9] This will force a consistent, reproducible ratio of the two isomers, often resulting in a single, sharp peak or a consistent peak shape for accurate integration.
-
Protect from Light: Prepare and store your derivatized samples and standards in amber vials to protect them from UV light, which can alter the isomer ratio.[9][10]
-
Summation of Peaks: If two peaks are consistently observed, ensure your chromatography method fully separates them. For quantification, sum the peak areas of both isomers. This approach requires that the response factors for both isomers are identical, which should be verified.
Q3: I am analyzing air samples and my results are inconsistent or show artifact peaks. What could be the problem?
Answer: When sampling carbonyls from the air, common atmospheric oxidants like ozone (O₃) and nitrogen dioxide (NO₂) are significant interferents.[11]
Causality & Impact:
-
DNPH Degradation: Ozone readily reacts with and degrades the DNPH coating on the sampling cartridge, reducing its capacity to trap aldehydes and leading to low recovery (a negative interference).[11]
-
Artifact Formation: The reaction of ozone with DNPH can create new compounds that may elute near your target analytes, causing a positive interference.[11]
-
Derivative Degradation: Ozone can also degrade the already-formed hydrazone derivatives on the cartridge during prolonged sampling, again leading to lower-than-expected results.
Troubleshooting & Solutions:
-
Use an Ozone Scrubber/Denuder: This is the most critical step for accurate air analysis. An ozone scrubber, typically a small cartridge filled with potassium iodide (KI) that is placed in-line before the DNPH cartridge, effectively removes ozone from the air stream before it can interfere.[11]
-
Minimize Sampling Time: While 24-hour sampling is sometimes required, shorter sampling times can reduce the impact of interferents. However, this must be balanced with the need to collect a sufficient mass of the analyte for detection.[11]
-
Sample Storage: After sampling, immediately seal the cartridges and store them in a cold, dark environment to prevent ongoing degradation before extraction and analysis.
Q4: My chromatogram has unexpected peaks that are not present in my standards. Where are they coming from?
Answer: These "ghost peaks" are typically the result of contamination from other carbonyl compounds present in your reagents, solvents, or laboratory environment.
Causality & Impact:
-
Solvent Contamination: Acetonitrile, a common solvent for DNPH analysis, can contain trace levels of acetone. Rinsing glassware with acetone is a frequent source of contamination, as acetone reacts with DNPH to form acetone-dinitrophenylhydrazone.[8]
-
Reagent Impurities: The DNPH reagent itself may contain impurities that appear as peaks in the chromatogram.
-
Sample Matrix: Your sample may contain other aldehydes or ketones besides propionaldehyde. These will also be derivatized and appear in the chromatogram.[1] For example, formaldehyde and acetaldehyde are very common environmental contaminants.[1]
Troubleshooting & Solutions:
-
Run a Reagent Blank: Prepare a "blank" sample containing only the derivatization reagent and the solvents used in your procedure. This will help you identify peaks originating from the reagents themselves.
-
Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents.
-
Prohibit Acetone: Strictly forbid the use of acetone for cleaning any glassware or equipment used in the analysis.[8]
-
Improve Chromatographic Resolution: Optimize your HPLC method to separate the propionaldehyde-DNPH peak from potential contaminants like the derivatives of formaldehyde, acetaldehyde, and acetone.[1][3]
-
Use Mass Spectrometry (MS) Detection: If available, HPLC-MS can be used to confirm the identity of peaks by their mass-to-charge ratio, definitively distinguishing your target analyte from interferences.[12][13]
Part 3: Protocols and Best Practices
Adherence to validated protocols is essential for reproducible and trustworthy results.
Protocol 1: General Aqueous Sample Derivatization
This protocol is a starting point and should be optimized and validated for your specific sample matrix.
-
Sample Preparation: To a 10 mL volumetric flask, add a known volume of your aqueous sample.
-
pH Adjustment: Buffer the sample to pH 2-3 using a suitable acid, such as perchloric acid or phosphoric acid.[8][14] An optimal pH of 2.0 has been suggested for aqueous samples.[14]
-
DNPH Addition: Add a sufficient volume of an acidic solution of DNPH in acetonitrile. The final amount of DNPH should be in significant molar excess relative to the expected maximum concentration of propionaldehyde.
-
Reaction: Stopper the flask, mix well, and allow the reaction to proceed in the dark at a controlled temperature (e.g., 40°C for one hour or room temperature for 12-24 hours) to ensure the reaction goes to completion.[8][14]
-
Extraction (if needed): The derivative can be extracted and concentrated using a C18 SPE cartridge. Elute the cartridge with acetonitrile.[8]
-
Analysis: Transfer an aliquot of the final solution to an amber HPLC vial for analysis.
Table 1: Summary of Common Interferences and Solutions
| Interference Source | Problem Caused | Preventative & Corrective Actions |
| Excess DNPH Reagent | Large, early-eluting peak obscuring analytes. | Optimize DNPH concentration; use SPE for cleanup; adjust HPLC gradient for better separation.[7] |
| E/Z Isomerization | Peak splitting, broadening, or shouldering. | Add phosphoric acid to samples/standards; protect from UV light with amber vials.[9][10] |
| Atmospheric Ozone (O₃) | Negative bias (low recovery) and positive bias (artifact peaks). | Use an in-line ozone scrubber (e.g., KI) during air sampling.[11] |
| Solvent/Glassware Contamination | Extraneous peaks (e.g., acetone-DNPH). | Use high-purity solvents; run reagent blanks; strictly prohibit acetone for cleaning.[8] |
| Other Carbonyls in Sample | Co-eluting peaks. | Optimize HPLC method for resolution; use HPLC-MS for positive identification.[1][12] |
Part 4: Visualizing the Troubleshooting Process
When encountering an issue, a logical workflow can help pinpoint the cause efficiently.
Caption: A logical workflow for troubleshooting common DNPH analysis issues.
References
- Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent.
-
Clark, J. (2015). Addition-elimination reactions of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
He, J., Liu, J., Liu, Y., Li, Z., Wu, X., Song, G., Hou, Y., Wang, R., Zhao, W., & Sun, H. (2021). Trace carbonyl analysis in water samples by integrating magnetic molecular imprinting and capillary electrophoresis. Analytical Methods, 13(40), 4725-4733. Royal Society of Chemistry. Retrieved from [Link]
-
Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Natural Products Chemistry & Research, 7(2). Retrieved from [Link]
-
Ho, S. S. H., & Yu, J. Z. (2004). Concerns regarding 24-h sampling for formaldehyde, acetaldehyde, and acrolein using 2,4-dinitrophenylhydrazine (DNPH)-coated solid sorbents. Atmospheric Environment, 38(24), 4001-4012. Retrieved from [Link]
-
Uchiyama, S., et al. (2003). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Journal of Chromatography A, 996(1-2), 95-102. Retrieved from [Link]
-
Wang, H., et al. (2014). Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. Atmospheric Measurement Techniques, 7, 3477-3487. Retrieved from [Link]
-
Chromatography Forum. (2016). Aldehyde DNPH derivatives and GCMS. Retrieved from [Link]
-
Dahlgran, J. R., & Jameson, M. N. (1988). Determination of formaldehyde and other aldehydes in industrial surfactants by liquid chromatographic separation of their respective 2,4-dinitrophenylhydrazone derivatives. Journal of the Association of Official Analytical Chemists, 71(3), 560-563. Retrieved from [Link]
-
Forrester, S. M., et al. (2005). Study of the carbonyl products of terpene/OH radical reactions: Detection of the 2,4-DNPH derivatives by HPLC-MS. International Journal of Mass Spectrometry, 243(1), 15-25. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Agilent. Retrieved from [Link]
-
Platt, P. (2025). Testing for Carbonyl Compounds (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. Retrieved from [Link]
Sources
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- 4. iomcworld.com [iomcworld.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. savemyexams.com [savemyexams.com]
- 7. Trace carbonyl analysis in water samples by integrating magnetic molecular imprinting and capillary electrophoresis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05084B [pubs.rsc.org]
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- 9. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldehyde DNPH derivatives and GCMS - Chromatography Forum [chromforum.org]
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- 14. researchgate.net [researchgate.net]
degradation of propionaldehyde 2,4-dinitrophenylhydrazone in solution
Welcome to the technical support center for the analysis and handling of propionaldehyde 2,4-dinitrophenylhydrazone (P-2,4-DNPH). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of P-2,4-DNPH in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.
FAQs: Understanding the Degradation of P-2,4-DNPH
This section addresses fundamental questions about the nature of P-2,4-DNPH and its degradation pathways.
Q1: What is this compound and why is its stability a concern?
A1: this compound is the derivative formed when propionaldehyde reacts with 2,4-dinitrophenylhydrazine (DNPH). This reaction is a cornerstone for the detection and quantification of carbonyl compounds, like propionaldehyde, which often lack a UV chromophore, making them difficult to detect directly via HPLC-UV. The DNPH moiety imparts a distinct color and strong UV absorbance to the molecule, enabling highly sensitive analysis.[1][2]
The stability of this derivative is critical for accurate quantification. Degradation of the P-2,4-DNPH molecule after derivatization but before analysis will lead to an underestimation of the initial propionaldehyde concentration. Understanding and controlling the factors that cause degradation is paramount for data integrity.
Q2: What is the primary degradation or transformation pathway for P-2,4-DNPH in solution?
A2: The most significant and commonly encountered issue is not a breakdown of the molecule, but rather its conversion between stereoisomers. P-2,4-DNPH can exist as E and Z isomers due to the restricted rotation around the carbon-nitrogen double bond (C=N).[3] While the purified, solid form is typically the more stable E-isomer, in solution, it can convert to the Z-isomer, especially under certain conditions.[3] This is problematic because the two isomers may have different retention times in HPLC and slightly different UV spectra, leading to chromatographic artifacts like split or broadened peaks and potential quantification errors if not properly managed.[3]
Q3: How do light and acid influence the stability of P-2,4-DNPH solutions?
A3: Both UV light and acid are key catalysts for the isomerization of P-2,4-DNPH.[3]
-
UV Irradiation: Exposure to UV light, even from ambient laboratory lighting, provides the energy needed to overcome the rotational barrier of the C=N bond, promoting the conversion of the E-isomer to the Z-isomer.[3]
-
Acid: The presence of acid can catalyze the isomerization process, leading to an equilibrium mixture of E and Z isomers.[3] Interestingly, adding a small, controlled amount of acid (e.g., 0.02-1% phosphoric acid) to both samples and standards can be a strategy to intentionally drive all the derivative to a stable, predictable equilibrium ratio of the two isomers, thus ensuring consistent and reproducible chromatographic results.[3]
Q4: What is the effect of temperature on P-2,4-DNPH stability?
A4: Temperature plays a complex role. As with most chemical reactions, elevated temperatures can increase the rate of degradation and isomerization.[4] Therefore, it is generally recommended to store P-2,4-DNPH solutions in a cool environment.[5]
However, counterintuitively, storage at very low temperatures (e.g., -70°C) can sometimes accelerate degradation in certain solvents like acetonitrile.[6][7] This is due to a phenomenon called "cryo-concentration." As the solvent begins to freeze (acetonitrile freezes at -45°C), the P-2,4-DNPH and any residual reactants (like unreacted DNPH) become concentrated in the remaining liquid phase, which can dramatically increase reaction rates.[6][7] For this reason, storage at -20°C, where acetonitrile remains liquid, has been shown to be preferable to -70°C for long-term stability of some DNPH derivatives.[6][7]
Q5: How does the choice of solvent impact the stability of P-2,4-DNPH?
A5: The solvent is a critical factor. Acetonitrile is the most common solvent for dissolving and analyzing DNPH derivatives due to its compatibility with reversed-phase HPLC.[2] However, the presence of co-solvents or impurities can be problematic. For example, the presence of ethanol in a sample can lead to the generation of acetaldehyde-DNPH during the derivatization step, causing interference.[8][9] Furthermore, the presence of water in acetonitrile can facilitate hydrolysis of ketone-DNPH derivatives if left for extended periods, which could potentially affect aldehyde derivatives as well.[10] It is crucial to use high-purity solvents for all preparations.
Troubleshooting Guide: Common Issues in P-2,4-DNPH Analysis
This section provides practical solutions to specific problems you might encounter during your experiments.
Problem 1: My chromatogram shows two peaks for my P-2,4-DNPH standard where I expect only one.
-
Likely Cause: You are observing the E and Z isomers of P-2,4-DNPH.[3] This is often caused by exposure of your stock or working solutions to light or the presence of trace acids.
-
Solution Strategy:
-
Confirm Isomerism: The two peaks should have identical mass spectra if you are using LC-MS. Their UV spectra will be very similar but may show a slight shift in the maximum absorption wavelength.[3]
-
Stabilize with Acid: Add a consistent amount of phosphoric acid (e.g., to a final concentration of 0.1%) to all your standards and samples. This will establish a rapid and reproducible equilibrium between the two isomers, resulting in consistent peak height or area ratios for quantification.[3]
-
Protect from Light: Prepare and store all solutions in amber vials or wrap clear vials in aluminum foil to prevent further photo-isomerization.
-
Problem 2: The peak area of my P-2,4-DNPH standard is decreasing over time, even when stored in the dark and cold.
-
Likely Cause: This indicates chemical degradation. Potential causes include reaction with residual DNPH, the presence of oxidizing agents, or instability related to storage temperature.
-
Solution Strategy:
-
Optimize Storage Temperature: If you are storing solutions at -70°C in acetonitrile, consider switching to -20°C to avoid potential cryo-concentration effects.[6][7] For solid standards, room temperature in a desiccator is often sufficient.[11]
-
Ensure Reagent Purity: Impurities in the original DNPH reagent can cause instability in the final derivative solution. If you suspect your DNPH reagent is old or contaminated, consider purifying it by recrystallization.[8][9]
-
Check Solvent Purity: Use fresh, HPLC-grade acetonitrile for all dilutions. Older solvents can absorb atmospheric contaminants.
-
Re-analysis: It is recommended to re-analyze the chemical purity of the compound after prolonged storage (e.g., three years) before use.[11]
-
Problem 3: I'm observing poor derivatization yield for my propionaldehyde samples.
-
Likely Cause: The derivatization reaction is a nucleophilic addition-elimination reaction that is sensitive to several factors.[12] Low yield can be caused by incorrect pH, insufficient reaction time or temperature, or a suboptimal concentration of the DNPH reagent.
-
Solution Strategy:
-
Verify pH: The reaction requires an acidic catalyst. Ensure the pH of your reaction mixture is appropriately acidic (e.g., around pH 3) to facilitate the reaction.[13]
-
Optimize Temperature and Time: The reaction is often performed at a slightly elevated temperature (e.g., 40°C) for a set time (e.g., 1 hour) to ensure it goes to completion.[8] If yields are low, you may need to optimize these parameters for your specific sample matrix.
-
Ensure Excess DNPH: The DNPH reagent should be in large excess to drive the reaction forward.[14]
-
Check for Interferences: Your sample matrix may contain compounds that interfere with the reaction. Running a matrix spike (a known amount of propionaldehyde added to your sample matrix) can help determine if matrix effects are suppressing the yield.
-
Visualization of Key Processes
To better illustrate the chemical processes and troubleshooting logic, the following diagrams are provided.
Derivatization and Isomerization Pathway
Caption: Reaction of propionaldehyde with 2,4-DNPH and subsequent E/Z isomerization.
Troubleshooting Workflow for HPLC Analysis
Caption: A logical workflow for troubleshooting common P-2,4-DNPH analysis issues.
Protocols and Data Tables
Table 1: Recommended Storage Conditions
| Material | Form | Temperature | Light Conditions | Notes |
| P-2,4-DNPH Standard | Solid / Crystalline | Room Temperature[11] | Dark (in original vial) | Store in a desiccator to keep dry. |
| P-2,4-DNPH Stock Solution | In Acetonitrile | -20°C | Amber vial or foil-wrapped | Avoid -70°C to prevent cryo-concentration.[6][7] |
| Working Standards/Samples | In Acetonitrile | 4°C (Autosampler) | Amber vial or foil-wrapped | For short-term use during analysis sequence. |
Protocol: Preparation of P-2,4-DNPH Standard Solution
Objective: To prepare a stable and accurate standard solution for HPLC calibration.
Materials:
-
P-2,4-DNPH analytical standard (solid)
-
HPLC-grade acetonitrile
-
Concentrated phosphoric acid
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Amber glass vials with PTFE-lined caps
-
Analytical balance
Procedure:
-
Stock Solution (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of solid P-2,4-DNPH standard. b. Quantitatively transfer the solid to a 100 mL volumetric flask. c. Add approximately 80 mL of acetonitrile and sonicate for 5 minutes or until fully dissolved. d. Allow the solution to return to room temperature. e. Dilute to the mark with acetonitrile and mix thoroughly.
-
Acidification for Stability: a. Transfer the stock solution to an amber glass storage bottle. b. Add a sufficient volume of phosphoric acid to achieve a final concentration of ~0.1% (v/v). For example, add 100 µL of phosphoric acid to 100 mL of the stock solution. c. Cap tightly and invert several times to mix. This solution is now your stabilized stock.
-
Working Standards: a. Prepare a series of working standards by serial dilution of the stabilized stock solution using acidified acetonitrile (prepare a blank of 0.1% phosphoric acid in acetonitrile for dilutions). b. Store all standards according to the recommendations in Table 1.
Protocol: HPLC Analysis of P-2,4-DNPH
Objective: To achieve accurate and reproducible quantification of P-2,4-DNPH.
Instrumentation & Columns:
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | Water | Standard for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile | Elutes the relatively nonpolar DNPH derivative. |
| Gradient | e.g., 60% B to 90% B over 15 min | To effectively separate P-2,4-DNPH from other derivatives and impurities. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temperature | 40°C[2] | Ensures reproducible retention times and good peak shape. |
| Detection Wavelength | 360 nm[2] | Near the absorbance maximum for DNPH derivatives, providing high sensitivity. |
| Injection Volume | 10 µL | A typical volume; can be adjusted based on concentration. |
Procedure:
-
Equilibrate the entire HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Run a solvent blank (acidified acetonitrile) to ensure the system is clean.
-
Inject your calibration standards, starting from the lowest concentration.
-
Inject your samples. It is good practice to run a continuing calibration verification (CCV) standard every 10-15 samples to monitor instrument performance.
-
Quantify the P-2,4-DNPH peak based on the calibration curve generated from the standards. If two isomer peaks are present, sum the areas of both peaks consistently for all standards and samples.
References
- BASF. (2024, April 8). Safety data sheet: PROPIONALDEHYDE.
- Schneider, S. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent Technologies, Inc.
- Ace Chemistry. (2011, May 11). 2,4-Dinitrophenylhydrazine (DNP) tests for aldehydes and ketones. YouTube.
- Uchiyama, S., Ando, M., & Aoyagi, S. (2003). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Journal of Chromatography A, 996(1-2), 95-102.
- Sigma-Aldrich. (n.d.). Propionaldehyde-2,4-dinitrophenylhydrazone analytical standard.
- LGC Standards. (n.d.). Propionaldehyde-2,4-dinitrophenylhydrazone.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- CDN Isotopes. (n.d.). This compound-3,5,6-d3.
- Marten, S., & Naguschewski, M. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. KNAUER.
- Cochrane, C. G., & Sim, V. M. (1984). 2,4-Dinitrophenylhydrazone formation at the aldehyde derived by periodate cleavage of alpha-amanitin. Archives of Biochemistry and Biophysics, 228(2), 573-581.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET: this compound.
- Perez, A., Vanermen, G., Noten, B., & Linsinger, T. P. J. (2015). Instability of the DNPH-formaldehyde derivative in the certified reference material BCR-551 stored at −70 °C but not at −20 °C. Accreditation and Quality Assurance, 21(1), 57-63.
- Organic Chemistry Explained. (2025, August 4). Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine. YouTube.
- Thermo Fisher Scientific. (n.d.). Determination of Carbonyl Compounds by Reversed-Phase High-Performance Liquid Chromatography.
- Hitachi High-Tech. (n.d.). Analysis of 2,4-DNPH-Derivatized Aldehydes.
- Unknown. (n.d.). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone.
- Clark, J. (n.d.). addition-elimination reactions of aldehydes and ketones. Chemguide.
- Unknown. (2025, August 8). Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose. PDF.
- EPA. (1996, December). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
- Unknown. (2025, August 6). Concerns regarding 24-h sampling for formaldehyde, acetaldehyde, and acrolein using 2,4-dinitrophenylhydrazine (DNPH)-coated solid sorbents. ResearchGate.
- Perez Alcaide, J. A., Vanermen, G., Noten, B., & Linsinger, T. (2016). Instability of the DNPH-formaldehyde derivative in the certified reference material BCR-551 stored at -70 °C but not at -20 °C. JRC Publications Repository.
- United Chemical Technologies. (n.d.). Determination Of Carbonyl Compounds In Water By Dinitrophenylhydrazine Derivatization and HPLC/UV.
Sources
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- 15. agilent.com [agilent.com]
Validation & Comparative
Introduction: The Foundational Role of 2,4-Dinitrophenylhydrazine in Carbonyl Analysis
An In-Depth Comparative Analysis for the Research Professional: Propionaldehyde 2,4-Dinitrophenylhydrazone vs. Formaldehyde 2,4-Dinitrophenylhydrazone
In the landscape of organic qualitative and quantitative analysis, 2,4-dinitrophenylhydrazine (DNPH) holds a significant position. Commonly known as Brady's reagent, a solution of DNPH in methanol and sulfuric acid is a cornerstone method for the detection of aldehydes and ketones.[1][2] The reaction between DNPH and a carbonyl group yields a brightly colored yellow, orange, or red precipitate known as a 2,4-dinitrophenylhydrazone (DNPH-hydrazone).[3] This precipitation event serves as a reliable qualitative indicator for the presence of a carbonyl functional group.
The utility of this reaction extends beyond simple detection. Each resulting hydrazone derivative possesses a distinct and sharp melting point, which can be used to identify the original aldehyde or ketone.[4] Furthermore, these derivatives are amenable to modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) for precise quantification, a critical application in environmental and industrial monitoring.[5][6]
This guide provides a detailed comparative analysis of the DNPH derivatives formed from two common aliphatic aldehydes: propionaldehyde and formaldehyde. As a Senior Application Scientist, this document aims to dissect the structural nuances, physicochemical properties, and analytical performance of their respective hydrazones. We will explore the causality behind experimental choices and provide validated protocols to empower researchers in their analytical endeavors.
Structural and Physicochemical Distinctions
The fundamental difference between propionaldehyde and formaldehyde lies in the alkyl substituent attached to the carbonyl group—an ethyl group for propionaldehyde and a hydrogen atom for formaldehyde. This seemingly minor variation imparts significant differences in the molecular weight, polarity, and ultimately, the physical properties of their corresponding DNPH derivatives.
The addition of the ethyl group in propionaldehyde-DNPH increases its molecular weight and introduces a non-polar alkyl chain, which can subtly influence its solubility and chromatographic behavior compared to the more compact formaldehyde-DNPH.
| Property | Formaldehyde 2,4-Dinitrophenylhydrazone | This compound |
| Molecular Formula | C₇H₆N₄O₄[7][8] | C₉H₁₀N₄O₄[9] |
| Molecular Weight | 210.15 g/mol [8][10] | 238.20 g/mol [9][11] |
| Appearance | Light yellow to orange powder/crystals[6][10] | Orange to brown powder/crystals[12] |
| Melting Point | 153-156 °C[10][13] | 152-155 °C[11][12][14] |
| Solubility | Soluble in DMSO[6][10]; Slightly soluble in Acetone, Methanol[13] | Slightly soluble in DMSO, Methanol[14] |
An interesting observation from the data is the remarkably similar melting point range for both derivatives, despite the difference in molecular weight. This suggests that the crystal lattice packing and intermolecular forces are comparably stable for both compounds.
Synthesis and Mechanistic Insights
The formation of a 2,4-dinitrophenylhydrazone is a classic example of a condensation reaction, specifically an addition-elimination reaction.[1] The process is initiated by the nucleophilic attack of the terminal amine group of DNPH on the electrophilic carbonyl carbon of the aldehyde.
The causality for using an acid catalyst, typically sulfuric acid, is twofold. First, it protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic DNPH. Second, in a subsequent step, the acid facilitates the elimination of a water molecule to form the stable C=N double bond of the hydrazone.
Comparative Analytical Performance
While both derivatives are readily identified by their formation as precipitates, their differentiation and quantification rely on instrumental analysis.
Spectroscopic Characterization
-
UV-Visible Spectroscopy : Both compounds are intensely colored due to the extended π-conjugation system involving the dinitrophenyl ring and the C=N double bond. Their solutions exhibit strong absorbance in the UV-Visible range, typically between 350-450 nm. A study on various aldehyde-DNPH derivatives showed that the absorption maximum can shift based on stereoisomerism (E/Z isomers), with Z-isomers having wavelengths shifted 5-8 nm shorter than E-isomers.[15] While the core chromophore is the same, the solvent environment and the specific aldehyde can cause minor shifts in the λ_max. For quantitative analysis, this property is exploited in spectrophotometric and HPLC-UV detection methods.[16]
-
¹H NMR Spectroscopy : NMR provides the most definitive structural confirmation and differentiation.
-
Formaldehyde-DNPH : The spectrum is relatively simple, showing characteristic aromatic protons from the dinitrophenyl ring and a key signal for the two protons of the CH₂=N group.[10]
-
Propionaldehyde-DNPH : The spectrum is more complex and highly informative. It displays the aromatic signals plus a distinct set of aliphatic proton signals: a triplet for the terminal methyl (-CH₃) group, a multiplet for the methylene (-CH₂-) group adjacent to the methyl group, and a triplet for the methine proton (CH=N).[12] The coupling patterns provide unambiguous proof of the propylidene structure.
-
Chromatographic Separation
HPLC is the standard method for separating and quantifying various carbonyl compounds derivatized with DNPH.[5]
-
Retention Behavior : Due to the additional ethyl group, propionaldehyde-DNPH is more non-polar than formaldehyde-DNPH. In a typical reversed-phase HPLC setup (e.g., using a C18 column), propionaldehyde-DNPH will have a longer retention time than formaldehyde-DNPH.
-
E/Z Isomerism : A critical consideration in the chromatography of these derivatives is the potential for E/Z stereoisomerism around the C=N double bond. These isomers can sometimes separate into two distinct peaks during chromatography, complicating quantification. Research has shown that the addition of acid (e.g., phosphoric acid) to the sample and mobile phase can establish a rapid equilibrium between the isomers, often causing them to elute as a single, sharp peak.[15] This is a crucial piece of field-proven insight for developing robust and reproducible analytical methods.
Validated Experimental Protocols
The following protocols are designed to be self-validating systems, where the integrity of the result is confirmed by intrinsic checks, such as melting point determination.
Protocol 1: Synthesis and Purification of Aldehyde-2,4-DNPH
This protocol describes the preparation and purification of the hydrazone derivative, a necessary step for creating an in-house reference standard or for definitive identification.
-
Preparation of Brady's Reagent : Dissolve 1.0 g of 2,4-dinitrophenylhydrazine in 5 mL of concentrated sulfuric acid. Cautiously add this solution to a mixture of 10 mL of water and 35 mL of methanol. Stir until fully dissolved and filter if necessary.
-
Derivatization : In a test tube, dissolve approximately 0.1 mL of the aldehyde (formaldehyde or propionaldehyde) in 2 mL of methanol. Add 3 mL of Brady's reagent dropwise while agitating the tube.
-
Precipitate Formation : A yellow-to-orange precipitate should form immediately, confirming a positive test.[17] Allow the mixture to stand for 10-15 minutes to ensure complete precipitation.
-
Isolation : Collect the solid precipitate by vacuum filtration using a Büchner funnel.[18] Wash the crystals with a small amount of cold methanol to remove unreacted reagent.
-
Purification (Recrystallization) : Transfer the crude solid to a small Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) and heat gently to dissolve the solid. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Validation : Collect the purified crystals by vacuum filtration and allow them to air dry completely. Determine the melting point of the dry crystals. A sharp melting point within the literature range (see table above) validates the identity and purity of the derivative.
Protocol 2: HPLC Analysis of Formaldehyde and Propionaldehyde DNPH Derivatives
This protocol provides a baseline method for the chromatographic separation and quantification of the two derivatives.
-
Standard Preparation : Prepare certified reference standards of formaldehyde-DNPH and propionaldehyde-DNPH in acetonitrile at known concentrations.[19]
-
Sample Preparation : For air samples, draw a known volume of air through a DNPH-coated silica gel cartridge. Elute the cartridge with acetonitrile. For liquid samples, perform the derivatization as described in Protocol 1, ensuring the reaction goes to completion, then dilute with the mobile phase.
-
Acidification : To mitigate issues with E/Z isomerism, add phosphoric acid to all standards and samples to a final concentration of 0.02-0.1% (v/v).[15] This step is critical for ensuring peak shape and reproducibility.
-
HPLC Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : Isocratic mixture of acetonitrile and water (e.g., 65:35 v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector at 360 nm.
-
Injection Volume : 20 µL.
-
-
Analysis : Inject the standards to create a calibration curve. Inject the prepared samples. Identify the peaks based on retention time (formaldehyde-DNPH will elute first) and quantify using the calibration curve.
Conclusion
The derivatization of formaldehyde and propionaldehyde with 2,4-dinitrophenylhydrazine produces stable, crystalline compounds that are essential for their detection and analysis. While their melting points are coincidentally similar, their structural differences, arising from the presence of a hydrogen versus an ethyl group, lead to distinct analytical signatures.
Formaldehyde 2,4-dinitrophenylhydrazone is the smaller, more polar of the two, resulting in shorter retention times in reversed-phase chromatography. Its structure is confirmed by a simpler ¹H NMR spectrum.
This compound is larger and more non-polar, leading to longer chromatographic retention. Its structure is unambiguously identified by the characteristic triplet-multiplet-triplet pattern of its propylidene protons in ¹H NMR.
For professionals in drug development, environmental science, and quality control, understanding these differences is paramount for developing specific, accurate, and robust analytical methods. The choice of analytical technique—be it melting point determination for qualitative screening or a carefully optimized HPLC method for precise quantification—must be guided by a firm grasp of the underlying chemical principles and behaviors of these important derivatives.
References
-
Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
-
Mesquita, C. S., Oliveira, R., Bento, F., Geraldo, D., Rodrigues, J. V., & Marcos, J. C. (2014). Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins. Analytical Biochemistry, 458, 69–71. Retrieved from [Link]
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BYJU'S. (n.d.). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. Retrieved from [Link]
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Study.com. (n.d.). 2,4-Dinitrophenylhydrazine | Overview, Structure & Test. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Allen, T. (n.d.). 2,4 DNP Test (2,4-Dinitrophenylhydrazine). Retrieved from [Link]
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NIST. (n.d.). Formaldehyde, (2,4-dinitrophenyl)hydrazone. Retrieved from [Link]
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Chemsrc. (n.d.). Propanal, (2,4-dinitrophenyl)hydrazone. Retrieved from [Link]
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PubChem. (n.d.). 1-(2,4-Dinitrophenyl)-2-methylenehydrazine. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Addition-Elimination Reactions. Retrieved from [Link]
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Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1956). 2,4-Dinitrophenylhydrazones: a modified method for the preparation of these derivatives and an explanation of previous conflicting results. The Journal of Organic Chemistry, 21(10), 1155–1159. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information Manuscript C004501B. Retrieved from [Link]
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Uchiyama, S., et al. (2003). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Journal of Chromatography A, 996(1-2), 95–102. Retrieved from [Link]
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Practical Chemistry. (n.d.). Testing for the carbonyl group using Brady's reagent (2,4-DNP). Retrieved from [Link]
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BBSPIK CHEMISTRY. (2022). 2,4-DNPH FOR TESTING ALDEHYDE AND KETONE. Retrieved from [Link]
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A Researcher's Guide to Aldehyde Derivatization: A Comparative Analysis of DNPH and o-Phenylenediamine
For researchers, scientists, and drug development professionals, the accurate quantification of aldehydes is a critical task. These carbonyl compounds are implicated in everything from atmospheric chemistry and food science to being key biomarkers of oxidative stress and disease.[1] Due to their often low concentrations and poor chromophoric properties, direct analysis is frequently impractical. Chemical derivatization is therefore an indispensable strategy, converting aldehydes into stable, easily detectable products.
Among the myriad of derivatizing agents, 2,4-Dinitrophenylhydrazine (DNPH) and o-Phenylenediamine (OPD) stand out as two of the most robust and widely adopted reagents. However, their underlying chemistries, performance characteristics, and ideal applications differ significantly. This guide provides an in-depth, objective comparison of these two methods, grounded in experimental data and established protocols, to empower researchers to select the optimal strategy for their analytical challenges.
The Chemistry of Derivatization: Mechanisms and Products
The choice between DNPH and OPD begins with a fundamental understanding of their respective reaction mechanisms. The structure of the resulting derivative dictates the optimal analytical approach and the ultimate sensitivity of the assay.
2,4-Dinitrophenylhydrazine (DNPH): The Workhorse for Broad-Spectrum Carbonyl Tagging
DNPH is arguably the most common derivatizing agent for the general analysis of aldehydes and ketones.[2] The reaction is a classic acid-catalyzed nucleophilic addition-elimination.[3][4] The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated to form a stable 2,4-dinitrophenylhydrazone (DNPH-hydrazone).[5]
The resulting DNPH-hydrazone derivative possesses a strong chromophore due to the extended π-conjugation across the molecule, making it ideal for detection by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, typically at a wavelength of ~360 nm.[5][6][7]
Caption: Reaction of an aldehyde with DNPH to form a stable 2,4-dinitrophenylhydrazone.
o-Phenylenediamine (OPD): The Specialist for High-Sensitivity Fluorescence
OPD is a versatile reagent that is particularly powerful for the analysis of α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal) and α-keto acids.[1][8][9] The reaction involves a condensation between the two adjacent amine groups of OPD and the two carbonyl groups of the analyte, leading to the formation of a heterocyclic quinoxaline derivative.[10]
For simple aldehydes, OPD reacts to form 2-substituted benzimidazoles.[11] This reaction proceeds via the initial formation of an imine with one amino group, followed by an intramolecular cyclization and aromatization.[11] The key advantage of these cyclic derivatives is that they are often highly fluorescent, enabling ultra-sensitive detection by HPLC with Fluorescence Detection (HPLC-FLD).[1][12][13]
Caption: Reaction of an α-dicarbonyl with OPD to form a fluorescent quinoxaline.
Head-to-Head Comparison: A Data-Driven Analysis
The choice of derivatization agent should be guided by the specific requirements of the analysis. Key performance metrics are summarized below.
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | o-Phenylenediamine (OPD) |
| Analyte Scope | Broad; reacts with most aldehydes and ketones.[2][7][14] | More selective; excels with α-dicarbonyls and α-keto acids.[1][8][9] Also reacts with simple aldehydes.[11] |
| Primary Detection | HPLC-UV (~360 nm).[5][6][7] | HPLC-Fluorescence (FLD).[1][12][13] |
| Sensitivity | Good (nmol/L range).[1] Can be enhanced to low ppb with LC-MS.[6] | Excellent (pmol/L to nmol/L range) due to low background of fluorescence.[1] |
| Derivative | 2,4-Dinitrophenylhydrazone. | Quinoxaline or Benzimidazole. |
| Derivative Stability | Generally stable. Can form E/Z isomers, complicating chromatography.[15] Derivatives of unsaturated aldehydes (e.g., acrolein) can be unstable in acid.[3][4] | Highly stable, rigid aromatic structures.[16] |
| Standard Methods | Widely adopted in regulatory methods (e.g., EPA TO-11A for air analysis).[5][17][18] | Common in biomedical and food analysis for specific biomarkers (e.g., methylglyoxal).[1] |
| Key Advantage | Robust, versatile, broad applicability, extensive regulatory acceptance. | Exceptional sensitivity for targeted analytes. |
| Key Limitation | Moderate sensitivity with UV; potential for isomeric interferences. | More selective analyte range; less regulatory standardization. |
Field-Proven Insights & Experimental Choices
-
Why is DNPH the standard for environmental air analysis? The DNPH method's robustness and broad reactivity make it ideal for screening a wide range of carbonyls in complex matrices like air.[1][7] The use of pre-coated silica cartridges simplifies sample collection and is enshrined in regulatory protocols like EPA Method TO-11A, ensuring data consistency and comparability across laboratories.[5][19] Causality: The solid-phase reaction on the cartridge provides an efficient means to trap, concentrate, and derivatize volatile aldehydes from a large volume of air directly at the point of sampling.[14]
-
Why choose OPD for measuring oxidative stress markers? Biomarkers like methylglyoxal and glyoxal are present at very low concentrations in biological fluids.[1] The high sensitivity of fluorescence detection is essential for accurate quantification at these trace levels. UV-based methods like DNPH may lack the required limits of detection. Causality: Fluorescence is an emission technique. In a well-designed experiment, the background signal is near zero, allowing for the detection of minute quantities of emitted light from the fluorescent derivative. UV detection, an absorption technique, measures a small decrease in a large signal (the lamp intensity), which inherently limits its signal-to-noise ratio and thus its sensitivity.
-
Managing Interferences: The DNPH method, particularly for air sampling, is susceptible to interference from ozone, which can degrade the DNPH reagent and the hydrazone products.[18] This is why an ozone scrubber (often a potassium iodide-coated denuder) is a mandatory component upstream of the sampling cartridge in standard methods.[18]
Validated Experimental Protocols
The following protocols provide a self-validating framework for implementing each derivatization chemistry.
Protocol 1: Aldehyde Quantification with DNPH and HPLC-UV
This protocol is adapted from standard methods for the analysis of carbonyls in liquid samples.[20]
Caption: Workflow for aldehyde analysis using DNPH derivatization.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of 2,4-Dinitrophenylhydrazine (e.g., 2 mg/mL) in HPLC-grade acetonitrile. Just before use, create the working reagent by acidifying the stock solution with phosphoric acid to a final concentration of approximately 0.5%.
-
Sample Preparation: Centrifuge biological samples to remove particulates. Aqueous samples may be used directly. Ensure the sample pH is acidic; adjust if necessary.
-
Derivatization: Mix the sample with an equal volume of the DNPH working reagent in a glass vial. For a 100 µL sample, add 100 µL of reagent. Vortex briefly and incubate the mixture at 40°C for 30 minutes in a heating block or water bath, protected from light.
-
Extraction & Concentration (Self-Validation Step): To clean the sample and concentrate the derivatives, use a C18 Solid Phase Extraction (SPE) cartridge.
-
Condition the cartridge with 1 mL of acetonitrile followed by 1 mL of water.
-
Load the reaction mixture onto the cartridge.
-
Wash with 1 mL of 5% acetonitrile in water to remove excess reagent and polar interferences.
-
Elute the DNPH-hydrazone derivatives with 1 mL of pure acetonitrile into a clean collection vial. This step ensures that only the hydrophobic derivatives are carried forward for analysis, validating the separation from starting materials.
-
-
HPLC-UV Analysis: Inject the eluate (e.g., 10 µL) onto a C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).
-
Quantification: Identify and quantify aldehyde-DNPH derivatives by comparing their retention times and peak areas to those of authentic, certified reference standards.[7]
Protocol 2: α-Dicarbonyl Quantification with OPD and HPLC-FLD
This protocol is designed for the high-sensitivity analysis of biomarkers like methylglyoxal in biological matrices.[1]
Caption: Workflow for α-dicarbonyl analysis using OPD derivatization.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve o-phenylenediamine in 0.5 M hydrochloric acid to a final concentration of 2 mg/mL. Prepare this solution fresh daily and protect it from light.
-
Sample Preparation: Deproteinize biological samples (e.g., plasma, serum) by adding perchloric acid to a final concentration of 5%, vortexing, and centrifuging at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant. This step is critical to prevent protein precipitation during the heating step.
-
Derivatization: In a microcentrifuge tube, mix 100 µL of the deproteinized supernatant with 100 µL of the OPD reagent. Cap the tube tightly, vortex, and incubate at 60°C for 4 hours in the dark. The extended time and heat ensure complete cyclization to the quinoxaline product.
-
Filtration (Self-Validation Step): After incubation, cool the sample to room temperature. Filter the reaction mixture through a 0.22 µm syringe filter (e.g., PVDF or nylon) directly into an HPLC vial. This removes any micro-particulates that may have formed, protecting the HPLC column and ensuring a clean injection, which validates the sample's readiness for analysis.
-
HPLC-FLD Analysis: Inject the filtered sample (e.g., 20 µL) onto a C18 reversed-phase HPLC column.
-
Mobile Phase A: 50 mM Sodium Acetate buffer, pH 5.0
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient might start at 20% B and increase to 70% B over 15 minutes.
-
Flow Rate: 0.8 mL/min
-
Detection: Fluorescence detector set to an excitation wavelength of ~335 nm and an emission wavelength of ~410 nm.
-
-
Quantification: Identify and quantify quinoxaline derivatives by comparing their retention times and peak areas to those of authentic standards prepared in a similar matrix.
Conclusion and Recommendations
The selection between DNPH and o-phenylenediamine is not a matter of one being universally "better," but rather a strategic decision based on the analytical objective.
Choose 2,4-Dinitrophenylhydrazine (DNPH) when:
-
Your goal is broad-spectrum screening of both aldehydes and ketones.
-
You are following established regulatory methods (e.g., environmental monitoring).[5][17]
-
Moderate sensitivity (high ppb to ppm) is sufficient for your application.
-
Your laboratory is primarily equipped with HPLC-UV instrumentation.
Choose o-Phenylenediamine (OPD) when:
-
Your target analytes are α-dicarbonyls or α-keto acids.
-
You require the highest possible sensitivity for trace-level quantification (low ppb to ppt).
-
Your research is focused on specific biomarkers in complex biological or food matrices.
-
Your laboratory has access to HPLC with a fluorescence detector.
By understanding the fundamental chemistry, performance characteristics, and practical workflows of these two powerful reagents, researchers can confidently design and execute robust, accurate, and fit-for-purpose analytical methods for the quantification of aldehydes.
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- Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. (2002). Analytical Chemistry.
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- Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities. (2022). ACG Publications.
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Navigating the Complexities of Carbonyl Analysis: A Comparative Guide to the E/Z Isomerism of Propionaldehyde 2,4-Dinitrophenylhydrazone
For the modern researcher, accurate quantification of carbonyl compounds is paramount, particularly in fields ranging from environmental analysis to pharmaceutical development. The widely adopted method of derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by high-performance liquid chromatography (HPLC) is a cornerstone of this analysis.[1] However, a critical and often overlooked phenomenon—E/Z isomerism of the resulting hydrazones—can introduce significant analytical errors.[2][3] This guide provides an in-depth comparison of analytical approaches to address the challenges posed by the E/Z isomers of propionaldehyde 2,4-dinitrophenylhydrazone, offering field-proven insights and experimental data to ensure the integrity of your results.
The Root of the Challenge: Understanding E/Z Isomerism in Hydrazones
The reaction between propionaldehyde and DNPH forms a this compound derivative.[4] Due to the restricted rotation around the carbon-nitrogen double bond (C=N), two geometric isomers can exist: the E (entgegen, "opposite") and Z (zusammen, "together") isomers.
While purified aldehyde-2,4-dinitrophenylhydrazone typically exists as the E-isomer, the presence of acid or exposure to UV irradiation can induce isomerization, leading to a mixture of both E and Z forms.[2][3] This interconversion is a critical factor to consider, as the two isomers exhibit distinct physicochemical properties, including different spectral characteristics and chromatographic retention times.[2][3][5]
Caption: Formation and interconversion of E/Z isomers of this compound.
Analytical Implications: Why Isomerism Matters
The presence of both E and Z isomers can lead to several analytical challenges:
-
Inaccurate Quantification: If the analytical method does not separate the two isomers, or if the detector response is different for each, the total concentration of the aldehyde can be miscalculated.
-
Peak Misidentification: The appearance of a second peak can be mistaken for an impurity or another analyte, leading to incorrect qualitative analysis.
-
Method Variability: The ratio of E to Z isomers can change depending on sample preparation, storage conditions, and the acidity of the mobile phase, introducing variability into the results.[2][3][6]
Comparative Analysis of Analytical Methodologies
To overcome these challenges, several analytical strategies can be employed. Here, we compare the most common approaches, providing experimental data to support their efficacy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of DNPH derivatives.[1] The key to accurate analysis lies in the chromatographic separation of the E and Z isomers.
Method 1: Isocratic Elution with a Standard C18 Column
A common starting point is isocratic elution on a C18 column. While straightforward, this method often fails to provide baseline separation of the E and Z isomers of smaller aldehydes like propionaldehyde.
Method 2: Gradient Elution with a Standard C18 Column
A gradient elution program can improve separation. By gradually increasing the organic solvent concentration, the resolution between the closely eluting isomers can be enhanced.
Method 3: Specialized Column Chemistries
For challenging separations, columns with different selectivities can be employed. For instance, columns with alkyl amide reversed-phases can offer unique retention mechanisms that facilitate the separation of E and Z isomers.[7]
Table 1: Comparison of HPLC Methods for the Separation of this compound Isomers
| Method | Column | Mobile Phase | Isomer Separation (Resolution) | Advantages | Disadvantages |
| Isocratic | C18 (5 µm, 250 x 4.6 mm) | 50:50 Acetonitrile:Water[8] | Poor (Co-elution or partial overlap) | Simple, fast | Inadequate for accurate quantification |
| Gradient | C18 (5 µm, 250 x 4.6 mm) | Acetonitrile/Water Gradient[8] | Moderate (Improved but may not be baseline) | Better resolution than isocratic | Longer run times, potential for baseline drift |
| Specialized | Alkyl Amide Reversed-Phase | Acetonitrile/Water Gradient | Good to Excellent (Baseline separation)[7] | High resolution, accurate quantification | Higher column cost, method development may be required |
Experimental Protocol: Optimized HPLC Method for E/Z Isomer Separation
This protocol outlines a robust method for the separation of this compound isomers.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: Alkyl Amide Reversed-Phase Column (e.g., Explosive E2 column)[7]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 50% B
-
10-15 min: 50-80% B
-
15-20 min: 80% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 360 nm[8]
-
Injection Volume: 10 µL
Causality Behind Experimental Choices:
-
Alkyl Amide Column: The dual retention mechanism, involving both hydrophobic and polar interactions, provides the necessary selectivity to resolve the structurally similar E and Z isomers.[7]
-
Gradient Elution: The gradual increase in acetonitrile concentration effectively elutes the more retained isomer, ensuring sharp peaks and good separation.
-
Detection at 360 nm: This wavelength corresponds to a high absorbance region for DNPH derivatives, maximizing sensitivity.[9] It's important to note that the absorption maximum for Z-isomers can be shifted to shorter wavelengths by 5-8 nm compared to E-isomers.[2][3]
Caption: Experimental workflow for the HPLC analysis of E/Z isomers.
Managing Isomerization for Consistent Results
A key aspect of reliable analysis is controlling the E/Z isomer ratio. Research has shown that adding a small amount of acid, such as phosphoric acid, to both the sample and standard solutions can establish an equilibrium between the isomers.[2][3] This ensures that the E/Z ratio is consistent across all samples and standards, leading to more accurate and reproducible results. For propanal-2,4-dinitrophenylhydrazone, the equilibrium Z/E isomer ratio in a 0.02-0.2% (v/v) phosphoric acid solution is approximately 0.14.[2][3]
Alternative and Complementary Techniques
While HPLC is the workhorse for this analysis, other techniques can provide valuable complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the E and Z isomers. The chemical shifts of the protons, particularly the aldehydic proton and the protons on the carbon adjacent to the C=N bond, are different for the two isomers.[6] This allows for unambiguous identification and can be used to determine the E/Z ratio in solution.
Mass Spectrometry (MS)
Coupling HPLC with mass spectrometry (LC-MS) provides an additional layer of confirmation. While the E and Z isomers have the same mass-to-charge ratio, their fragmentation patterns can sometimes differ, aiding in their identification, especially in complex matrices.[5]
Conclusion: Best Practices for Researchers
To ensure the scientific integrity of your carbonyl analysis using DNPH derivatization, it is imperative to consider the impact of E/Z isomerism.
-
Acknowledge Isomerism: Be aware that E/Z isomers of this compound can and do form, especially in the presence of acid or UV light.
-
Optimize Chromatographic Separation: Employ HPLC methods, preferably with gradient elution and specialized columns, to achieve baseline separation of the E and Z isomers.
-
Control Isomerization: To enhance reproducibility, consider adding a consistent amount of acid to all samples and standards to establish a stable E/Z equilibrium.
-
Confirm Isomer Identity: When necessary, use techniques like NMR or LC-MS to confirm the identity of the E and Z isomer peaks in your chromatograms.
By implementing these best practices, researchers can navigate the complexities of E/Z isomerism and produce highly accurate and reliable data in their analysis of propionaldehyde and other carbonyl compounds.
References
-
Uchiyama, S., Ando, M., & Aoyagi, S. (2003). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Journal of Chromatography A, 996(1-2), 95-102. [Link]
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ResearchGate. (n.d.). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis | Request PDF. Retrieved from [Link]
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Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
- Karabatsos, G. J., Vane, F. M., Taller, R. A., & Hsi, N. (1964). A comprehensive investigation of variations in melting ranges and NMR data of 2,4-dinitrophenylhydrazine derivatives. Journal of the American Chemical Society, 86(16), 3351–3357.
- Schulte-Ladbeck, R., Lindemann, T., & Wengler, J. (2000). Syn/anti isomerization of 2,4-dinitrophenylhydrazones in the determination of airborne unsymmetrical aldehydes and ketones using 2,4-dinitrophenylhydrazine derivation. Fresenius' Journal of Analytical Chemistry, 366(2), 153-158.
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Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
- Thaxton, C. B. (1964). Structure and reactivity of the 2,4-dinitrophenylhydrazines. Texas Technological College.
- Li, G., & Lee, H. K. (2022). Acid-Catalyzed Isomerization of Carbonyls-2,4-dinitrophenylhydrazone in Mainstream Smoke of Heat-Not-Burn Tobacco Product for HPLC Analysis.
- Myadagbadam, U., Meng, G. D., Wang, Y., Hasi, S., Erdenechimeg, C. H., & Chimedragchaa, C. H. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Natural Products Chemistry & Research, 7(364), 2329-6836.
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Royal Society of Chemistry. (n.d.). EZ isomerization of 2,4-dinitrophenylhydrazones. Retrieved from [Link]
- Uma Devi, T., Lawrence, N., Ramesh Babu, R., Ramamurthi, K., & Bhagavannarayana, G. (2012). Structural and Optical Characterization Studies on 2, 4- dinitrophenylhydrazine Single Crystal.
- Frey, J., Poehlein, A., & Daniel, R. (2014). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their structural isomers by HPLC.
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ResearchGate. (n.d.). The EZ isomerization mechanism in 2,4-dinitrophenylhydrazones. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Propanal, (2,4-dinitrophenyl)hydrazone. Retrieved from [Link]
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California Air Resources Board. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. Retrieved from [Link]
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Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
